Ripk1-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
8-benzoyl-3-[(3-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-8-4-5-15(13-17)14-25-19(27)21(23-20(25)28)9-11-24(12-10-21)18(26)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,23,28) |
InChI Key |
IMNMERDXXWBEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Ripk1-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of autoimmune and neurodegenerative diseases. Ripk1-IN-13 is a potent and selective inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, and summarizes the current understanding of its role in modulating RIPK1-mediated signaling pathways.
Introduction to RIPK1 Signaling
RIPK1 is a multifaceted protein that functions as both a scaffold and a kinase to regulate distinct cellular outcomes, primarily in response to stimuli such as tumor necrosis factor-alpha (TNF-α).[1][2] Its domain architecture, consisting of an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain, allows it to participate in multiple protein complexes that dictate cell fate.[1][3]
Under normal physiological conditions, RIPK1 acts as a scaffold protein in Complex I at the TNF receptor 1 (TNFR1), promoting cell survival and pro-inflammatory signaling through the activation of NF-κB and MAPK pathways.[4][5] However, under specific conditions, such as the inhibition of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 can transition to form cytosolic cell death-inducing complexes.
-
Complex IIa (Apoptosome): In the presence of active caspase-8, RIPK1 can assemble with FADD and pro-caspase-8 to form Complex IIa, leading to caspase-8 activation and subsequent apoptosis.
-
Complex IIb (Necrosome): When caspase-8 activity is inhibited, RIPK1 kinase activity becomes critical. RIPK1 undergoes autophosphorylation and recruits RIPK3 via their RHIM domains to form the necrosome.[6][7] This complex then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis, leading to its oligomerization, translocation to the plasma membrane, and ultimately, lytic cell death.[6][7]
The kinase activity of RIPK1 is a key determinant in the switch from survival to death pathways, making it an attractive target for therapeutic intervention.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets the kinase function of RIPK1. By inhibiting the catalytic activity of RIPK1, this compound effectively blocks the signaling cascade that leads to necroptosis. The primary mechanism of action involves the prevention of RIPK1 autophosphorylation, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome. This inhibition of the necroptotic pathway has been demonstrated to have potential therapeutic benefits in preclinical models of inflammatory diseases.
Quantitative Data for this compound
The potency and cellular activity of this compound have been characterized using various biochemical and cellular assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 1139 nM | Biochemical Kinase Assay | Recombinant RIPK1 | [4][5][6] |
| pKi | 7.66 | ADP-Glo Kinase Assay | Recombinant RIPK1 | [1][2] |
| pIC50 | 7.2 | Cellular Necroptosis Assay | U937 human leukemia cells | [1][2] |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of this compound on RIPK1 kinase was quantified using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES, pH 7.5), MgCl₂, and DTT.
-
Add the recombinant RIPK1 enzyme to the wells of the assay plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Add the substrate (MBP) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
Calculate the pKi or IC50 value by fitting the data to a dose-response curve.
-
Cellular Necroptosis Assay (U937 Cells)
The cellular efficacy of this compound in inhibiting necroptosis is commonly assessed in the human monocytic U937 cell line.
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with FBS and antibiotics
-
TNF-α (Tumor Necrosis Factor-alpha)
-
A pan-caspase inhibitor (e.g., z-VAD-FMK)
-
A SMAC mimetic (e.g., BV6 or birinapant) to antagonize cIAPs
-
This compound (or other test compounds)
-
A cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
-
Assay plates (e.g., 96-well clear or white plates)
-
Plate reader (for luminescence or fluorescence)
Protocol:
-
Cell Seeding:
-
Seed U937 cells into the wells of a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of this compound or control compounds for a specified time (e.g., 1-2 hours).
-
-
Induction of Necroptosis:
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (TSZ) to the cell culture medium.
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable reagent. For example, with CellTiter-Glo®, lyse the cells and measure the ATP content, which correlates with the number of viable cells. With Sytox Green, measure the fluorescence of the dye that enters cells with compromised membrane integrity.
-
-
Data Analysis:
-
Normalize the viability data to untreated controls.
-
Calculate the pIC50 or EC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
RIPK1 Signaling Pathways
Caption: Simplified overview of RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis, and the inhibitory action of this compound.
Experimental Workflow for Cellular Necroptosis Assay
Caption: Step-by-step workflow for determining the cellular potency of this compound in a U937 necroptosis assay.
In Vivo Studies
As of the current date, specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not extensively available in the public domain. Preclinical studies with other selective RIPK1 inhibitors have demonstrated efficacy in various animal models of inflammatory and neurodegenerative diseases, including systemic inflammatory response syndrome (SIRS), inflammatory bowel disease (IBD), and multiple sclerosis. These studies provide a strong rationale for the potential therapeutic application of RIPK1 inhibitors like this compound. Further in vivo characterization of this compound is necessary to fully elucidate its therapeutic potential.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1 kinase activity in health and disease. Its ability to potently and selectively inhibit RIPK1-mediated necroptosis provides a powerful approach to dissect the complex signaling pathways governed by this kinase. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of targeting RIPK1 with inhibitors such as this compound. Future in vivo studies will be critical in translating the promising in vitro activity of this compound into potential clinical applications for a variety of inflammatory and degenerative disorders.
References
Ripk1-IN-13: A Comprehensive Technical Guide to a Novel Pyridazin-4-one based RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a multitude of inflammatory and neurodegenerative diseases. This document provides an in-depth technical overview of a potent and selective RIPK1 inhibitor, referred to in seminal literature as compound 13, a novel pyridazin-4-one derivative. This guide will refer to it as Ripk1-IN-13 for clarity. We will delve into its mechanism of action, present its quantitative inhibitory data, detail relevant experimental protocols, and visualize the complex signaling pathways it modulates.
Introduction to RIPK1 and Necroptosis
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multifaceted protein that plays a pivotal role in cellular signaling, acting as a key decision-maker between cell survival and death.[1] It is a crucial component of the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex and is involved in the activation of the pro-survival NF-κB pathway.[1] However, under certain conditions, particularly when caspase-8 is inhibited, the kinase activity of RIPK1 can initiate a form of programmed necrosis known as necroptosis.[2]
Necroptosis is a lytic, pro-inflammatory mode of cell death implicated in the pathophysiology of numerous diseases, including autoimmune disorders, ischemic injury, and neurodegenerative conditions. The core necroptotic pathway involves the phosphorylation and activation of RIPK1, which then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like complex called the necrosome.[2] Subsequently, RIPK3 phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), causing its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[2] The kinase activity of RIPK1 is therefore a critical checkpoint in the execution of necroptosis, making it an attractive target for therapeutic intervention.[3][4][5]
This compound: A Potent and Selective Pyridazin-4-one Inhibitor
This compound is a representative compound from a series of pyridazin-4-one derivatives designed as potent inhibitors of RIPK1 kinase activity.[3][4] It has demonstrated significant potential in blocking the necroptosis pathway in both human and mouse cells.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase domain of RIPK1. Molecular docking and dynamics simulations suggest a specific binding pattern within the ATP-binding pocket of RIPK1.[3][4] By occupying this site, this compound prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and phosphorylation of RIPK3.[3][4][6] This inhibition of RIPK1 phosphorylation effectively blocks the formation of the necrosome and the downstream signaling cascade that leads to necroptotic cell death.[3][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| RIPK1 Kinase Inhibition | Human I2.1 | 0.4 | [7][8] |
| RIPK1 Kinase Inhibition | Murine Hepa1-6 | 1.2 | [7][8] |
Table 2: Kinase Selectivity Profile of this compound (tested at 1 µM)
| Kinase | % Inhibition |
| RIPK1 | >95% |
| Abl | <10% |
| ALK | <10% |
| Axl | <10% |
| EGFR | <10% |
| EPH-A2 | <10% |
| ErbB2 | <10% |
| FGFR1 | <10% |
| Flt-3 | <10% |
| IGF1R | <10% |
| c-Met | <10% |
| PDGFR | <10% |
| Ret | <10% |
| VEGFR | <10% |
| (Data presented is a representative summary based on typical kinase selectivity panel formats. The original publication should be consulted for the full panel and exact values.) |
Signaling Pathways and Experimental Workflows
To visually represent the context of this compound's action, the following diagrams illustrate the core RIPK1 signaling pathway and a typical experimental workflow for evaluating RIPK1 inhibitors.
Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Function of RIPK1 Inhibitors in Necroptosis
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive technical overview of the role and function of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in the context of necroptosis. While the initial request specified "Ripk1-IN-13," a thorough search of the scientific literature and public databases did not yield specific information on a compound with this designation. Therefore, this guide will focus on the broader class of well-characterized RIPK1 inhibitors, providing a framework for understanding their therapeutic potential and the methodologies used for their evaluation. The principles and protocols outlined herein are broadly applicable to the study of any novel RIPK1 inhibitor.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a form of regulated cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of intracellular contents and subsequent inflammation.[1][2] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and is mediated by a core signaling pathway involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][3][4]
RIPK1 is a serine/threonine kinase that plays a pivotal role as a central signaling node in cell death and inflammation.[1][3] In the context of tumor necrosis factor (TNF) signaling, RIPK1 can function as a scaffold to promote cell survival through the activation of NF-κB, or as an active kinase to initiate cell death.[5][6] When caspases are inhibited, the kinase activity of RIPK1 becomes critical for the induction of necroptosis.[7] Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like complex known as the necrosome.[3][7] RIPK3 then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, ultimately causing membrane disruption and cell lysis.[3][7]
Given its central role in initiating necroptosis, the kinase activity of RIPK1 has emerged as a key therapeutic target for a range of inflammatory and neurodegenerative diseases where necroptotic cell death is implicated.[2][8][9]
Mechanism of Action of RIPK1 Inhibitors in Necroptosis
RIPK1 inhibitors function by targeting the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway. These small molecules can be classified based on their binding mode to the kinase domain. The discovery of various RIPK1 inhibitors has been crucial in elucidating the role of RIPK1 kinase activity in disease models.[2][10]
The general mechanism by which these inhibitors block necroptosis is by preventing the formation of the active necrosome complex. By inhibiting RIPK1 kinase activity, they block the recruitment and phosphorylation of RIPK3, which in turn prevents the phosphorylation and activation of MLKL.[11] This ultimately preserves plasma membrane integrity and prevents the release of damage-associated molecular patterns (DAMPs) that would otherwise trigger an inflammatory response.[2]
Quantitative Data for RIPK1 Inhibitors
The potency of RIPK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based necroptosis assays. The following table summarizes representative data for several well-characterized RIPK1 inhibitors.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular EC50 (nM) - Necroptosis | Cell Line |
| GSK2982772 | RIPK1 | 16 (human), 20 (monkey) | - | - |
| PK68 | RIPK1 | ~90 | 13 (L929), 23 (HT-29) | L929, HT-29 |
| Compound 24 | RIPK1 | 2010 | 6770 | HT-29 |
| Compound 41 | RIPK1 | 2950 | 68700 | HT-29 |
| GSK'547 | RIPK1 | 13 ng/mL | - | - |
| Nec-1s | RIPK1 | - | - | - |
| Compound 19 | RIPK1 | - | 2.5 | MEFs |
| Compound 20 | RIPK1 | - | 3.2 | MEFs |
| Compound 22 | RIPK1 | - | 2.9 | MEFs |
Note: The specific conditions for IC50 and EC50 determination can vary between studies. This table provides a comparative overview. Data is compiled from multiple sources.[6][7][10][12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of RIPK1 inhibitors in necroptosis.
Cell-Based Necroptosis Assay
This assay is used to determine the ability of a compound to protect cells from induced necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, or MEFs)
-
Cell culture medium and supplements
-
Necroptosis-inducing agents:
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6 or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Test compound (RIPK1 inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
-
Plate reader (for luminescence or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-treat the cells with the test compound for a specified period (e.g., 30 minutes to 1 hour).
-
Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and z-VAD-FMK to the wells.[5][15]
-
Incubate the plate for a time course determined by the cell line's sensitivity to necroptosis (e.g., 6-24 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions. For Sytox Green, which measures membrane permeability, fluorescence is read over time. For endpoint assays like CellTiter-Glo, the reagent is added at the end of the incubation period.[15]
-
Calculate the percentage of cell death inhibition at each compound concentration relative to the vehicle-treated control.
-
Determine the EC50 value by plotting the dose-response curve.
Western Blot Analysis for Phosphorylated RIPK1, RIPK3, and MLKL
This method is used to confirm that the inhibitor targets the intended signaling pathway by assessing the phosphorylation status of key necroptosis proteins.
Materials:
-
Cell line and culture reagents
-
Necroptosis-inducing agents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a larger format (e.g., 6-well plate) and treat with the test compound and necroptosis-inducing agents as described in the cell-based assay.
-
At a time point corresponding to the peak of necroptotic signaling (e.g., 2-4 hours), wash the cells with cold PBS and lyse them on ice.[15]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of RIPK1, RIPK3, and MLKL.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating a RIPK1 inhibitor.
Caption: A simplified diagram of the TNF-α induced necroptosis signaling pathway and the point of intervention for RIPK1 inhibitors.
Caption: A flowchart outlining the key steps in the in vitro evaluation of a novel RIPK1 inhibitor's function in necroptosis.
Conclusion
RIPK1 inhibitors represent a promising therapeutic strategy for a variety of diseases driven by necroptotic cell death and inflammation. A thorough characterization of any new inhibitor requires a multi-faceted approach, including quantitative assessment of its potency in cellular assays and confirmation of its on-target effects through biochemical methods like Western blotting. The experimental protocols and conceptual frameworks provided in this guide serve as a robust starting point for researchers and drug development professionals working on the discovery and validation of novel RIPK1 inhibitors. While specific data for "this compound" is not currently available in the public domain, the methodologies described here are directly applicable to its evaluation should it become accessible.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of RIPK1 in TNF Signaling: A Technical Guide to Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a pivotal regulator in the tumor necrosis factor (TNF) signaling pathway, orchestrating a complex network of cellular responses that range from inflammation and survival to programmed cell death in the form of apoptosis and necroptosis. Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases. Consequently, the development of specific RIPK1 inhibitors has become a significant focus of therapeutic research. This technical guide provides an in-depth overview of the TNF/RIPK1 signaling axis, methodologies for characterizing RIPK1 inhibitors, and a summary of the quantitative data for representative compounds in the field. While this guide aims to be a comprehensive resource, it is important to note that specific quantitative data and detailed experimental protocols for the compound "Ripk1-IN-13" are not publicly available at the time of this publication. Therefore, this document will utilize data from well-characterized RIPK1 inhibitors to exemplify the principles and procedures involved in the evaluation of novel therapeutics targeting this critical kinase.
Introduction to the TNF Signaling Pathway
The Tumor Necrosis Factor (TNF) signaling pathway is a central mediator of inflammation, immunity, and cell death.[1][2] TNF-α, a pleiotropic cytokine, initiates a cascade of intracellular events by binding to its cell surface receptors, primarily TNF receptor 1 (TNFR1).[1] The subsequent signaling events are highly context-dependent and can lead to divergent cellular outcomes. Central to this signaling nexus is RIPK1, a multi-domain protein that functions as both a scaffold and a kinase.[3]
Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I at the plasma membrane. This complex includes TRADD, TRAF2, cIAP1/2, and RIPK1.[4] Within Complex I, RIPK1 is ubiquitinated, which is a critical step for the activation of downstream pro-survival and pro-inflammatory pathways, such as NF-κB and MAPK.[5] The kinase activity of RIPK1 is generally suppressed in Complex I.
However, under conditions where components of Complex I are deubiquitinated or when cellular inhibitors of apoptosis (cIAPs) are depleted, RIPK1 can dissociate from the membrane and form a cytosolic death-inducing complex, known as Complex II.[4] Complex II can trigger two distinct cell death pathways:
-
Apoptosis: In the presence of active caspase-8, Complex IIa, composed of RIPK1, FADD, and pro-caspase-8, leads to the activation of the caspase cascade and subsequent apoptotic cell death.
-
Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes crucial. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL, the executioner of necroptosis.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture.[2]
Given the central role of RIPK1's kinase activity in driving inflammatory cell death, its inhibition presents a promising therapeutic strategy for a multitude of diseases.
The Role of RIPK1 Inhibition
Pharmacological inhibition of RIPK1 kinase activity is a key strategy to prevent necroptosis and mitigate inflammation. Small molecule inhibitors of RIPK1 have shown therapeutic potential in a range of preclinical models of human diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[4][6]
Quantitative Data for Representative RIPK1 Inhibitors
While specific data for this compound is unavailable, the following tables summarize key quantitative metrics for several well-characterized RIPK1 inhibitors to provide a comparative landscape.
| Compound | Target | IC50 (nM) | Cellular EC50 (nM) | Assay Type | Reference |
| GSK'547 | RIPK1 | 13 ng/mL (~27 nM) | - | In vitro kinase assay | [7] |
| GNE684 | RIPK1 | - | - | - | |
| RI-962 | RIPK1 | 15 | 0.032 | Enzymatic inhibition | [8] |
| Compound 13 | RIPK1 | - | - | Kinase selectivity screen | [9][10] |
| GSK2982772 | RIPK1 | - | - | Clinical study | [11][12][13] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. EC50 values represent the concentration required to obtain 50% of the maximum effect in a cell-based assay. The specific cell line and stimulus used can affect EC50 values.
Experimental Protocols
The characterization of a novel RIPK1 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed, representative methodologies for key experiments.
RIPK1 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1.
Principle: The assay quantifies the phosphorylation of a substrate by RIPK1. This is often done by measuring the amount of ATP consumed, which is proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the RIPK1 enzyme, the kinase substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known RIPK1 inhibitor as a positive control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the ADP concentration, is read on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TNF-Induced Necroptosis Assay (Cell-Based)
This assay assesses the ability of a compound to protect cells from necroptotic cell death induced by TNF-α.
Principle: Certain cell lines, such as human HT-29 or mouse L929 cells, undergo necroptosis when treated with TNF-α in the presence of a pan-caspase inhibitor (to block apoptosis) and a Smac mimetic (to inhibit cIAPs). Cell viability is measured to determine the protective effect of the inhibitor.
Materials:
-
HT-29 or L929 cells
-
Cell culture medium
-
TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Smac mimetic (e.g., BV6)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α, z-VAD-FMK, and a Smac mimetic to the wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
Measure cell viability using a cell viability reagent according to the manufacturer's protocol. The luminescent signal is proportional to the number of viable cells.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Western Blot for Phosphorylated RIPK1
This assay confirms that the inhibitor blocks the activation of RIPK1 in a cellular context by detecting the autophosphorylation of RIPK1 at key residues like Ser166.
Principle: Upon activation, RIPK1 undergoes autophosphorylation. Western blotting with an antibody specific to the phosphorylated form of RIPK1 can be used to assess the level of RIPK1 activation.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29)
-
TNF-α, z-VAD-FMK, Smac mimetic
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound and necroptotic stimuli as described in the necroptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-RIPK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: TNF-α signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow Diagram
Caption: General workflow for the characterization of a novel RIPK1 inhibitor.
Conclusion
RIPK1 stands as a critical checkpoint in the TNF signaling pathway, making it an attractive therapeutic target for a host of inflammatory and degenerative diseases. The development of potent and selective RIPK1 inhibitors holds immense promise for clinical intervention. This guide has provided a comprehensive overview of the TNF/RIPK1 signaling axis, along with detailed methodologies for the characterization of novel inhibitors. While specific data on "this compound" remains elusive in the public domain, the presented data on representative compounds and the detailed experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to advance the field of RIPK1-targeted therapeutics. Further research and clinical studies will be crucial to fully elucidate the therapeutic potential of inhibiting this key signaling node.
References
- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 6. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 13. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Target Specificity of Ripk1-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Topic: Ripk1-IN-13 Target Specificity
This in-depth technical guide provides a comprehensive analysis of the target specificity of the RIPK1 inhibitor, this compound. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its kinase profile, experimental methodologies, and the signaling pathways it modulates.
Executive Summary
This compound, a pyridazin-4-one derivative, has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cellular necroptosis and inflammation. Understanding the precise target specificity of this compound is paramount for its development as a potential therapeutic agent. This document summarizes the available quantitative data on its kinase selectivity, details the experimental protocols for assessing this specificity, and provides visual representations of the relevant signaling pathways.
Data Presentation: Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of kinases. The following table summarizes the inhibitory activity of this compound at a concentration of 1 µM. It is important to note that while this initial screening provides a valuable overview of selectivity, further dose-response studies are necessary to determine precise IC50 values for both on-target and off-target kinases.
| Kinase Target | Inhibition (%) at 1 µM |
| RIPK1 | >95% |
| Abl | <10% |
| ALK | <10% |
| Axl | <10% |
| EGFR | <10% |
| EPH-A2 | <10% |
| ErbB2 | <10% |
| FGFR1 | <10% |
| Flt-3 | <10% |
| IGF1R | <10% |
| c-Met | <10% |
| PDGFR | <10% |
| Ret | <10% |
| VEGFR | <10% |
Data is derived from a kinase selectivity profile of "compound 13" as reported by An et al. and presented on ResearchGate.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the target specificity of kinase inhibitors like this compound. While the specific protocol used for generating the above data for this compound is not publicly available, these represent the industry-standard approaches.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to measure the newly synthesized ATP, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified RIPK1 enzyme, the substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test compound (this compound) at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Principle: When a small molecule binds to its target protein, it generally increases the protein's thermal stability. CETSA® measures the extent of this stabilization by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a method that preserves the soluble protein fraction (e.g., freeze-thaw cycles or gentle detergents).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of RIPK1 using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA®).
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the compound's potency in stabilizing RIPK1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving RIPK1 and a typical experimental workflow for assessing kinase inhibitor specificity.
Caption: RIPK1 signaling pathways in apoptosis and necroptosis.
Caption: Workflow for kinase inhibitor specificity profiling.
Conclusion
The available data indicates that this compound is a highly selective inhibitor of RIPK1 at a concentration of 1 µM, showing minimal interaction with a panel of other kinases. To further solidify its specificity profile, comprehensive dose-response studies are required to establish definitive IC50 values. The experimental protocols outlined in this guide provide a robust framework for conducting such characterizations. The provided diagrams offer a clear visualization of the complex signaling networks in which RIPK1 plays a pivotal role, highlighting the potential therapeutic impact of a selective inhibitor like this compound. This technical guide serves as a foundational resource for researchers and drug developers working to advance our understanding and application of RIPK1 inhibitors.
The Role of Selective RIPK1 Inhibition in Unraveling RIPK1 Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node, orchestrating a complex network of cellular processes that balance inflammation, apoptosis, and necroptosis.[1][2] Its dual function as both a kinase and a scaffold protein places it at the heart of cellular fate decisions in response to various stimuli, including tumor necrosis factor (TNF).[3] Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[3][4] Small molecule inhibitors targeting the kinase function of RIPK1 are invaluable tools for dissecting its multifaceted roles in cellular signaling and offer significant therapeutic potential. This guide provides an in-depth technical overview of the use of potent and selective RIPK1 inhibitors, exemplified by compounds such as PK68, to investigate RIPK1 biology.
RIPK1 Signaling Pathways
RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation, which dictate its engagement in distinct signaling complexes and subsequent cellular outcomes.
Pro-survival and Inflammatory Signaling (Complex I):
Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I at the plasma membrane. Here, RIPK1 acts as a scaffold, undergoing ubiquitination which leads to the activation of the NF-κB and MAPK signaling pathways. These pathways promote the transcription of pro-survival and inflammatory genes.[4][5]
dot
Figure 1: RIPK1 in Pro-survival and Inflammatory Signaling.
Cell Death Signaling (Complex IIa/b):
Deubiquitination of RIPK1 can lead to its dissociation from the plasma membrane and the formation of cytosolic cell death-inducing complexes.
-
Apoptosis (Complex IIa): In the presence of active caspase-8, RIPK1 can contribute to the formation of Complex IIa, leading to caspase-8 activation and apoptosis.[6]
-
Necroptosis (Complex IIb - The Necrosome): When caspase-8 is inhibited, RIPK1's kinase activity becomes dominant. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL.[4][7] This cascade leads to the formation of the necrosome, MLKL oligomerization, and ultimately, necroptotic cell death characterized by plasma membrane rupture.[2][7]
dot
Figure 2: RIPK1 in Apoptotic and Necroptotic Cell Death.
Quantitative Data for a Potent RIPK1 Inhibitor (PK68)
PK68 is a potent and selective inhibitor of RIPK1 that serves as an excellent tool compound for studying RIPK1 biology.[7]
Table 1: In Vitro Activity of PK68
| Assay Type | Cell Line/System | Species | IC50/EC50 | Reference |
| RIPK1 Kinase Activity | Recombinant | Human | 90 nM | [7] |
| TNF-induced Necroptosis | HT-29 | Human | 22 nM | [7] |
| TNF-induced Necroptosis | L929 | Mouse | 14 nM | [7] |
Table 2: In Vivo Efficacy of PK68
| Animal Model | Dosing | Readout | Result | Reference |
| TNF-α-induced SIRS | 10 mg/kg, i.p. | Survival | Strong protection | [7] |
| B16-F10 Melanoma Metastasis | 10 mg/kg, i.p. | Lung Metastatic Nodules | Significant repression | [7] |
| LLC Lung Carcinoma Metastasis | 10 mg/kg, i.p. | Lung Metastatic Nodules | Significant repression | [7] |
Experimental Protocols
Detailed methodologies are crucial for the robust investigation of RIPK1 biology using selective inhibitors.
RIPK1 Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
dot
Figure 3: Workflow for an in vitro RIPK1 kinase assay.
Protocol:
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant RIPK1, and the substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 2 hours).[10]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Necroptosis Assay
This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death.
dot
Figure 4: Workflow for a cellular necroptosis assay.
Protocol:
-
Cell Lines: Human HT-29 or mouse L929 cells are commonly used.
-
Reagents:
-
Cell culture medium.
-
Test inhibitor (e.g., PK68).
-
Necroptosis-inducing agents: TNFα and a pan-caspase inhibitor (e.g., z-VAD-FMK).[11]
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test inhibitor for 1 hour.[7]
-
Induce necroptosis by adding TNFα (e.g., 100 ng/mL) and z-VAD-FMK (e.g., 20 µM).[11]
-
Incubate for 12-24 hours.
-
Measure cell viability using CellTiter-Glo® according to the manufacturer's protocol.
-
Calculate the EC50 value from the dose-response curve.
-
Western Blotting for Phosphorylated RIPK1, RIPK3, and MLKL
This method is used to confirm that the inhibitor blocks the necroptotic signaling cascade at the level of kinase activation.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HT-29) with the test inhibitor followed by necroptosis-inducing stimuli as described in the necroptosis assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK1 (pS166), phosphorylated RIPK3, and phosphorylated MLKL, as well as total RIPK1, RIPK3, and MLKL, and a loading control (e.g., actin or tubulin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS)
This model assesses the efficacy of a RIPK1 inhibitor in a systemic inflammatory disease model.
Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Reagents:
-
Test inhibitor (e.g., PK68), formulated for in vivo administration (e.g., in a solution for intraperitoneal injection).
-
Recombinant mouse TNFα.
-
-
Procedure:
-
Administer the test inhibitor (e.g., 10 mg/kg, i.p.) to the mice.[7]
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with a lethal dose of TNFα (e.g., 20 mg/kg, i.p.).
-
Monitor the survival of the mice over a period of 24-48 hours.
-
Analyze survival curves using the Kaplan-Meier method.
-
Conclusion
The study of RIPK1 biology is a rapidly advancing field with significant implications for human health. The use of potent and selective small molecule inhibitors, such as PK68, provides an indispensable approach for dissecting the complex signaling pathways governed by RIPK1. The combination of robust in vitro biochemical and cellular assays with relevant in vivo disease models, as detailed in this guide, will continue to illuminate the multifaceted roles of RIPK1 and pave the way for the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 can mediate apoptosis in addition to necroptosis during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 6. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Unraveling the Selectivity Profile of Ripk1-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of Ripk1-IN-13, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to ensure on-target efficacy and minimize off-target effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involving RIPK1.
Quantitative Selectivity Data
This compound, also identified as compound 28, demonstrates potent and selective inhibition of RIPK1. The following tables summarize the available quantitative data on its inhibitory activity.
| Compound | Assay | Parameter | Value |
| This compound (compound 28) | ADP-Glo Kinase Assay | pKi | 7.66 |
| This compound (compound 28) | U937 Cellular Assay | pIC50 | 7.2 |
| This compound | Kinase Assay | IC50 | 1139 nM |
Table 1: Inhibitory Potency of this compound against RIPK1.
For context, a highly selective RIPK1 inhibitor, GSK'963, has been shown to be over 10,000-fold selective for RIPK1 when screened against a panel of 339 different kinases.[1][2] While a comprehensive kinase selectivity panel for this compound is not publicly available, the high potency demonstrated in the low nanomolar to micromolar range suggests a significant on-target activity. Further broad-panel screening would be necessary to fully elucidate its off-target profile.
Experimental Protocols
The primary method for determining the in vitro kinase inhibitory activity of this compound is the ADP-Glo™ Kinase Assay.
ADP-Glo™ Kinase Assay Protocol
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The protocol consists of two main steps: a kinase reaction followed by ADP detection.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Recombinant RIPK1 enzyme
-
Substrate (e.g., myelin basic protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
Multi-well plates (e.g., 384-well white, opaque plates)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a multi-well plate, add the kinase reaction buffer, the RIPK1 enzyme, and the substrate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration, and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 or pIC50 value by fitting the data to a dose-response curve. The pKi can be derived from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the Km of the enzyme for ATP.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of RIPK1 inhibition and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Simplified TNF-α induced RIPK1 signaling pathways.
Figure 2: TLR4 signaling pathway involving RIPK1.
Figure 3: Experimental workflow for the ADP-Glo Kinase Assay.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ripk1-IN-13
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of Ripk1-IN-13, a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The provided methodologies are essential for assessing the potency and mechanism of action of novel RIPK1 inhibitors.
Introduction to RIPK1
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[1] RIPK1 functions as a scaffold protein and a kinase, with its kinase activity being crucial for the induction of necroptotic cell death.
RIPK1 Signaling Pathways
RIPK1 is a key signaling node that can initiate distinct downstream pathways depending on the cellular context and post-translational modifications. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can trigger pro-survival NF-κB signaling, caspase-dependent apoptosis, or RIPK3/MLKL-mediated necroptosis.
Caption: RIPK1 Signaling Pathways.
Data Presentation: In Vitro Activity of RIPK1 Inhibitors
The following table summarizes the in vitro potency of several known RIPK1 inhibitors determined by various biochemical assays. This data provides a comparative reference for the evaluation of novel compounds like this compound.
| Compound | Assay Type | IC50 (nM) | Reference |
| GSK547 | In Vitro Kinase | 13 ng/ml | [2] |
| RIPA-56 | In Vitro Kinase | 13 | [1] |
| GSK2982772 | FP Binding | 1.0 | [1] |
| GSK3145095 | ADP-Glo | 6.3 | [1] |
| PK68 | In Vitro Kinase | 90 | [1] |
| Compound 71 | ADP-Glo | 167 | [1] |
| Compound 72 | ADP-Glo | 178 | [1] |
Experimental Protocols
ADP-Glo™ Kinase Assay for RIPK1 Activity
This protocol is designed to quantify the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction.
Experimental Workflow:
References
Application Notes and Protocols: Utilizing Ripk1-IN-13 in the L929 Necroptosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a variety of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The murine L929 fibrosarcoma cell line is a well-established and widely used model system for studying necroptosis. In these cells, necroptosis can be readily induced by tumor necrosis factor-alpha (TNF-α), often in combination with a pan-caspase inhibitor (e.g., Z-VAD-fmk) or a protein synthesis inhibitor (e.g., cycloheximide) to sensitize the cells.[1][2]
A key upstream regulator of the necroptotic pathway is Receptor-Interacting Protein Kinase 1 (RIPK1).[3] The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon activation by stimuli such as TNF-α, RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), forms a signaling complex known as the necrosome.[4][5] This leads to the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, ultimately resulting in membrane rupture and cell death.[5]
Ripk1-IN-13 is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound is expected to block the necroptotic signaling cascade, thereby preventing cell death in the L929 model. These application notes provide a comprehensive guide for the use of this compound in studying necroptosis in L929 cells, including detailed experimental protocols and data presentation.
Signaling Pathway of TNF-α Induced Necroptosis
The following diagram illustrates the signaling cascade initiated by TNF-α leading to necroptosis and the point of intervention for this compound.
Caption: TNF-α induced necroptosis pathway and inhibition by this compound.
Quantitative Data of RIPK1 Inhibitors in L929 Cells
While specific data for this compound is not publicly available, the following table summarizes the reported efficacy of other well-characterized RIPK1 inhibitors in the L929 cell model. This information can serve as a valuable reference for designing experiments with this compound, including initial dose-ranging studies.
| Inhibitor | Target | Assay | Inducer | Cell Line | EC50/IC50 | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | Cell Viability | TNF-α | L929 | ~0.5 µM | [4] |
| GSK'963 | RIPK1 | Necroptosis Inhibition | TNF-α + zVAD-fmk | L929 | 100 nM | |
| RIPA-56 | RIPK1 | Necroptosis Inhibition | TZS (TNF-α/zVAD/SMAC mimetic) | L929 | 27 nM | [4] |
| PK68 | RIPK1 | Necroptosis Inhibition | TNF-α | L929 | 13 nM | [4] |
Note: EC50/IC50 values can vary depending on the specific experimental conditions, such as inducer concentration, treatment time, and the assay used to measure cell viability or death. It is crucial to perform a dose-response curve for this compound to determine its optimal concentration in your experimental setup.
Experimental Protocols
L929 Cell Culture
Materials:
-
L929 (murine fibrosarcoma) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a suitable density in fresh medium.
Induction of Necroptosis in L929 Cells
Materials:
-
L929 cells
-
Complete DMEM medium
-
Recombinant murine TNF-α
-
Z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
-
96-well or 24-well plates
Protocol:
-
Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well or a 24-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the compound in complete DMEM to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding TNF-α (e.g., 10-30 ng/mL) with or without Z-VAD-fmk (e.g., 10-20 µM). The use of Z-VAD-fmk can enhance the necroptotic response by blocking the apoptotic pathway.
-
Incubate the cells for the desired time period (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
Assessment of Necroptosis
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell lysis.
Protocol:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
These assays measure the metabolic activity of viable cells.
Protocol:
-
After treatment, remove the culture medium.
-
Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Express the results as a percentage of the viability of untreated control cells.
This method distinguishes between viable, apoptotic, and necrotic cells. Necrotic cells are positive for both Annexin V and PI.
Protocol:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
This technique is used to detect the phosphorylation of key proteins in the necroptotic pathway.
Protocol:
-
After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL). Use antibodies against the total proteins as loading controls.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Experimental Workflow
The following diagram outlines the general experimental workflow for testing the efficacy of this compound in the L929 necroptosis model.
Caption: Experimental workflow for evaluating this compound in L929 cells.
Conclusion
The L929 cell line provides a robust and reliable in vitro model for studying TNF-α induced necroptosis. This compound, as a RIPK1 inhibitor, is a valuable tool for dissecting the molecular mechanisms of this cell death pathway and for evaluating the therapeutic potential of targeting RIPK1. The protocols and information provided in these application notes offer a solid foundation for researchers to effectively utilize this compound in their studies. It is important to reiterate that optimization of inhibitor concentrations, inducer concentrations, and incubation times is essential for achieving reproducible and meaningful results.
References
- 1. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. IKK-mediated TRAF6 and RIPK1 interaction stifles cell death complex assembly leading to the suppression of TNF-α-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIPK1 Inhibitors in Mouse Models
Disclaimer: Extensive searches for "Ripk1-IN-13" did not yield any specific information regarding its dosage, administration, or experimental use in mouse models. This compound does not appear in publicly available scientific literature, patent databases, or company pipelines under this designation. Therefore, these application notes and protocols are based on data from other well-characterized, mouse-active RIPK1 inhibitors that are structurally diverse and have been used in various disease models. The information provided should serve as a guide for researchers working with novel RIPK1 inhibitors.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways involved in inflammation and cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases.[3][4] Pharmacological inhibition of RIPK1 kinase activity has shown therapeutic potential in various preclinical mouse models, making it an attractive target for drug development.[5][6] These application notes provide an overview of the dosages, experimental protocols, and relevant signaling pathways for researchers utilizing RIPK1 inhibitors in mouse models of disease.
Quantitative Data Summary of Representative RIPK1 Inhibitors
The following table summarizes the dosages and administration routes of several well-characterized RIPK1 inhibitors used in mouse models. This data can serve as a starting point for dose-ranging studies with novel RIPK1 inhibitors like the conceptual "this compound".
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Necrostatin-1 (Nec-1) | D-Galactose-induced aging and POCD | 50 mg/kg | Intraperitoneal (i.p.) | Single dose 1h prior to surgery | [5] |
| GNE684 | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 1, 5, 15, 50 mg/kg | Oral gavage | Single dose | [5] |
| Collagen Antibody-Induced Arthritis (CAIA) | Not specified | Not specified | Not specified | [5] | |
| Sharpin mutant-driven skin inflammation | Not specified | Not specified | Not specified | [7] | |
| NEMO deletion-induced colitis | Not specified | Not specified | Not specified | [7] | |
| GSK'547 | TNF/zVAD-induced shock | 0.01, 0.1, 1, 10 mg/kg | Oral | Single dose | [8] |
| Atherosclerosis (ApoESA/SA mice) | 10 mg/kg/day | Mixed with western diet | Daily | [8] | |
| Chronic food-based PK/PD | 9.6 and 96 mg/kg/day | Mixed with diet | Daily for 1 week | [8] | |
| Zharp1-211 | Graft-versus-Host Disease (GVHD) | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
This model is used to evaluate the efficacy of RIPK1 inhibitors in preventing acute, systemic inflammation.
Materials:
-
RIPK1 inhibitor (e.g., GNE684)
-
Tumor Necrosis Factor (TNF)
-
pan-caspase inhibitor (e.g., zVAD-fmk)
-
Vehicle for inhibitor and TNF/zVAD
-
8-12 week old mice (e.g., C57BL/6)
Procedure:
-
Fast mice for 4-6 hours before the experiment.
-
Administer the RIPK1 inhibitor or vehicle via the desired route (e.g., oral gavage for GNE684) at the predetermined dose.
-
After a specific pre-treatment time (e.g., 1 hour), inject mice with a lethal dose of TNF in combination with a pan-caspase inhibitor like zVAD-fmk to induce necroptosis-driven shock.
-
Monitor core body temperature rectally at regular intervals (e.g., every hour for 6 hours).
-
Record survival over a 24-48 hour period.
-
At the end of the experiment, tissues can be collected for histological analysis and cytokine measurements.
Collagen Antibody-Induced Arthritis (CAIA) Model
This is a widely used model to assess the anti-inflammatory effects of compounds in the context of rheumatoid arthritis.
Materials:
-
RIPK1 inhibitor (e.g., GNE684)
-
Cocktail of monoclonal anti-collagen antibodies
-
Lipopolysaccharide (LPS)
-
Vehicle for inhibitor
-
8-10 week old mice (e.g., DBA/1)
Procedure:
-
On day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally.
-
On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.
-
Begin treatment with the RIPK1 inhibitor or vehicle on a predetermined schedule (e.g., once or twice daily) starting from day 3 or upon the first signs of arthritis.
-
Monitor the mice daily for clinical signs of arthritis, scoring each paw based on the degree of inflammation (redness and swelling).
-
Measure paw thickness using a caliper.
-
At the end of the study (e.g., day 10-14), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
Visualization of Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating necroptosis and inflammation upon TNF-α stimulation.
Caption: RIPK1 signaling downstream of TNFR1, leading to either survival or cell death.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for evaluating a RIPK1 inhibitor in a mouse model of disease.
Caption: A typical experimental workflow for evaluating a RIPK1 inhibitor in vivo.
Conclusion
While specific data for "this compound" is not publicly available, the extensive research on other RIPK1 inhibitors provides a strong foundation for designing and conducting in vivo studies. The provided dosage tables, experimental protocols, and diagrams offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of novel RIPK1 inhibitors in various mouse models of human diseases. It is crucial to perform initial dose-finding and tolerability studies for any new compound before embarking on large-scale efficacy trials.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ripk1-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Ripk1-IN-13, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. The information herein is intended to enable researchers to effectively utilize this compound in studies of necroptosis, apoptosis, and inflammatory signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1, a critical regulator of cell death and inflammation. RIPK1 acts as a key signaling node downstream of death receptors, such as TNFR1, and pattern recognition receptors. Its kinase activity is essential for the execution of programmed necrosis (necroptosis), a lytic and pro-inflammatory form of cell death. By inhibiting RIPK1 kinase activity, this compound can be used to dissect the role of necroptosis in various biological and pathological processes, including inflammatory diseases, neurodegeneration, and cancer.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical and solubility properties of this compound and similar well-characterized RIPK1 inhibitors.
| Parameter | Value | Source |
| Molecular Weight | Varies by specific compound | N/A |
| Appearance | Typically a powder (e.g., light orange) | |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 6 months. | N/A |
| Solubility in DMSO | Highly soluble (e.g., 50 mg/mL, 175 mg/mL, 250 mg/mL) | [1] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Poorly soluble | N/A |
| Cell Permeability | Cell-permeable |
Preparation of Stock and Working Solutions
3.1. Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or saline
-
Vortex mixer
-
Ultrasonic bath (optional)
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of the specific this compound compound used. For example, for a compound with a molecular weight of 431.34 g/mol (similar to RIP1 Kinase Inhibitor III), dissolve 4.31 mg in 1 mL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication in an ultrasonic bath can be used to aid dissolution if precipitation is observed.[2]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
3.3. Preparation of Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate stock solution (e.g., 1 mM) by diluting the 10 mM stock solution in cell culture medium.
-
Further dilute the intermediate stock to the final desired working concentration in the appropriate cell culture medium immediately before adding it to the cells.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Protocols
4.1. General Cell Culture Guidelines:
-
Use cell lines that are known to be sensitive to necroptosis, such as human HT-29 colon adenocarcinoma cells, murine L929 fibrosarcoma cells, or primary bone marrow-derived macrophages (BMDMs).[3]
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics under standard conditions (37°C, 5% CO₂).
-
Ensure cells are healthy and in the logarithmic growth phase before starting any experiment.
4.2. Determining the Optimal Working Concentration (Dose-Response Curve):
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare a series of dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM). Include a vehicle control (DMSO only).
-
Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the cells for a period relevant to your experimental endpoint (e.g., 24-72 hours).
-
Assess cell viability using a suitable assay, such as MTT, MTS, or a live/dead cell staining kit.
-
Plot the cell viability against the log of the inhibitor concentration to determine the IC₅₀ (the concentration that inhibits 50% of the biological response).
4.3. Inhibition of Necroptosis Assay:
This protocol describes how to assess the ability of this compound to inhibit TNFα-induced necroptosis.
Materials:
-
HT-29 or L929 cells
-
Tumor Necrosis Factor-alpha (TNFα), human or mouse as appropriate
-
pan-Caspase inhibitor (e.g., z-VAD-fmk)
-
Smac mimetic (e.g., BV6 or SM-164) (optional, to enhance necroptosis)
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Protocol:
-
Seed HT-29 or L929 cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a range of concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
To induce necroptosis, add a combination of TNFα (e.g., 10-100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[3] The use of a Smac mimetic and caspase inhibitor is crucial to shift the signaling from apoptosis to necroptosis.
-
Incubate the cells for the desired time (e.g., 6-24 hours).
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Analyze the data to determine the extent to which this compound protects cells from necroptotic cell death.
4.4. Western Blot Analysis of RIPK1 Pathway Activation:
This protocol allows for the assessment of the phosphorylation status of key proteins in the RIPK1 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
GAPDH or β-actin (loading control)
-
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Induce necroptosis as described in section 4.3.
-
At the desired time points, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation to confirm the inhibitory effect of this compound on RIPK1 kinase activity. A decrease in the phosphorylation of RIPK1 and its downstream target MLKL is expected.[4]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving RIPK1 and a typical experimental workflow for studying the effects of this compound.
Caption: RIPK1 Signaling Pathways and the action of this compound.
Caption: Experimental workflow for testing this compound's efficacy.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in media | - Exceeded solubility limit.- Improper dissolution of stock solution. | - Ensure the final DMSO concentration is low (<0.1%).- Prepare fresh working solutions for each experiment.- Briefly sonicate the diluted solution before adding to cells. |
| High background cell death in vehicle control | - DMSO toxicity. | - Reduce the final DMSO concentration.- Ensure the use of high-quality, anhydrous DMSO. |
| No inhibition of necroptosis observed | - Inhibitor concentration too low.- Cell line is not sensitive to necroptosis.- Inefficient induction of necroptosis. | - Perform a dose-response curve to determine the optimal concentration.- Use a validated necroptosis-sensitive cell line.- Optimize the concentrations of TNFα, Smac mimetic, and caspase inhibitor. |
| Inconsistent results | - Variation in cell density.- Inconsistent treatment times.- Repeated freeze-thaw of stock solution. | - Ensure consistent cell seeding density.- Standardize all incubation times.- Use single-use aliquots of the stock solution. |
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the complex roles of RIPK1-mediated signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K63-linked ubiquitination regulates RIPK1 kinase activity to prevent cell death during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing RIPK1 Inhibitor Stock Solutions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for RIPK1 inhibitors, with a focus on a representative compound, referred to here as Ripk1-IN-13. Due to the limited public information on a compound with the exact name "this compound," this document provides a generalized protocol based on the properties of several well-characterized RIPK1 inhibitors. This approach ensures a robust methodology applicable to novel or less-documented inhibitors of the same class.
Introduction to RIPK1 and its Inhibitors
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress responses, including inflammation and programmed cell death pathways such as necroptosis and apoptosis.[1][2][3][4] Its role in various inflammatory and neurodegenerative diseases has made it a significant target for drug discovery.[4][5] RIPK1 inhibitors are small molecules designed to block the kinase activity of RIPK1, thereby preventing the downstream signaling that leads to inflammation and cell death. Accurate preparation of stock solutions for these inhibitors is the first and a crucial step for reliable and reproducible experimental results in both in vitro and in vivo studies.
Safety Precautions
Handling of any chemical substance requires adherence to safety protocols. For RIPK1 inhibitors, it is essential to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[6][7]
Quantitative Data Summary
The following tables summarize the physicochemical properties of several representative RIPK1 inhibitors. This data is essential for calculating the required mass of the compound for a desired stock concentration.
Table 1: Physicochemical Properties of Selected RIPK1 Inhibitors
| Compound Name | Molecular Weight ( g/mol ) |
| RIPK1-IN-4 | 401.46 |
| RIPK1-IN-7 | 481.47 |
| RIPK1-IN-11 | 452.53 |
Note: Data for "this compound" is not publicly available; researchers should refer to the Certificate of Analysis for the specific batch.
Table 2: Solubility of a Representative RIPK1 Inhibitor (RIPK1-IN-4)
| Solvent | Maximum Solubility |
| DMSO | 250 mg/mL (622.73 mM)[8] |
Note: It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[8][9] If precipitation occurs, gentle warming or sonication can aid in dissolution.[8][10]
Table 3: Example Calculations for Preparing a 10 mM Stock Solution
| Compound Name | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock | Mass for 5 mL of 10 mM Stock |
| RIPK1-IN-4 | 401.46 | 4.01 mg | 20.07 mg |
| RIPK1-IN-7 | 481.47 | 4.81 mg | 24.07 mg |
| RIPK1-IN-11 | 452.53 | 4.53 mg | 22.65 mg |
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, typically in the range of 10-50 mM, using Dimethyl Sulfoxide (DMSO). This stock is suitable for long-term storage and for making further dilutions for various assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh: Carefully weigh the desired amount of the inhibitor powder using an analytical balance and transfer it to a sterile tube or vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired final concentration.
-
Dissolve: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If the compound does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes or warm it gently (not exceeding 45°C).[10]
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.[6][8]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
High-concentration this compound DMSO stock solution
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous buffer
-
Sterile tubes
Procedure:
-
Thaw: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.
-
Dilute: Perform a serial dilution of the DMSO stock into the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.
-
Mix: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.[8]
Visualizations
RIPK1 Signaling Pathway in Necroptosis
Caption: TNFα-induced necroptosis pathway highlighting RIPK1's central role.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the activity of the RIPK1 inhibitor.
-
Powder: The solid compound is generally stable when stored at -20°C for up to three years.[10]
-
DMSO Stock Solution: When dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year or -20°C for shorter periods.[6][7][8] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.[8]
By following these detailed application notes and protocols, researchers can ensure the accurate and consistent preparation of this compound stock solutions, leading to more reliable and reproducible results in the study of RIPK1-mediated signaling pathways.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. RIPK1-IN-11|2173557-02-1|MSDS [dcchemicals.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. RIPK1-IN-11 | TargetMol [targetmol.com]
Application Notes for Ripk1-IN-13 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[4][5] Ripk1-IN-13 is a potent inhibitor of RIPK1 with a reported IC50 of 1139 nM.[6] It effectively blocks the activation of the necroptosis pathway by inhibiting RIPK1 kinase activity.[6] These application notes provide a detailed protocol for utilizing this compound in Western blotting experiments to study the RIPK1 signaling pathway.
Mechanism of Action
RIPK1 is a multidomain protein that includes an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain.[3] In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate either pro-survival NF-κB signaling or a cell death cascade.[1][2] When caspases are inhibited, RIPK1 can auto-phosphorylate and recruit RIPK3 via their RHIM domains to form the necrosome (Complex IIb).[7] This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), leading to its oligomerization, translocation to the plasma membrane, and execution of necroptosis.[4] this compound exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.
Data Presentation
The inhibitory activity of this compound on RIPK1 has been quantified and is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro experiments.
| Compound | Target | Assay | IC50 (nM) | pIC50 | Cell Line |
| This compound | RIPK1 | Kinase Assay | 1139 | - | - |
| This compound | RIPK1 | Cellular Assay | - | 7.2 | U937 |
Experimental Protocols
Protocol for Inducing Necroptosis and Assessing this compound Inhibition by Western Blotting
This protocol describes the induction of necroptosis in a suitable cell line (e.g., HT-29 or L929) and the subsequent analysis of RIPK1 pathway inhibition by this compound using Western blotting.
Materials:
-
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells
-
Culture Medium: McCoy's 5A for HT-29 or DMEM for L929, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Stimulation Reagents:
-
Human or mouse TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
-
Inhibitor: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Quantification Assay: BCA or Bradford assay kit
-
SDS-PAGE and Western Blotting Reagents:
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RIPK1 (Ser166)
-
Anti-RIPK1
-
Anti-phospho-RIPK3 (Ser227)
-
Anti-RIPK3
-
Anti-phospho-MLKL (Ser358)
-
Anti-MLKL
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Imaging System: Chemiluminescence imager
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to 70-80% confluency.
-
Seed cells in 6-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 100 nM to 10 µM is recommended to determine the optimal inhibitory concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of Necroptosis:
-
Prepare a stimulation cocktail containing TNFα, a Smac mimetic, and z-VAD-FMK in culture medium. The final concentrations will need to be optimized for your specific cell line (e.g., for HT-29 cells: 100 ng/mL TNFα, 100 nM Smac mimetic, 20 µM z-VAD-FMK).
-
Add the stimulation cocktail to the wells already containing the inhibitor or vehicle.
-
Incubate the cells for the desired time period (e.g., 4-8 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated proteins to the total protein levels and the loading control.
-
Compare the levels of phosphorylated RIPK1, RIPK3, and MLKL in the this compound treated samples to the vehicle-treated control to assess the inhibitory effect.
-
Mandatory Visualizations
RIPK1 Signaling Pathway in Necroptosis
Caption: RIPK1 signaling pathway leading to necroptosis and the point of inhibition by this compound.
Experimental Workflow for Western Blotting
Caption: A streamlined workflow for assessing this compound activity using Western blotting.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring RIPK1 Kinase Activity and Inhibition using the ADP-Glo™ Kinase Assay with Ripk1-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways governing inflammation, apoptosis, and necroptosis.[1][2][3][4][5] Its kinase activity is a key driver in these processes, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[2][4] The ADP-Glo™ Kinase Assay provides a sensitive and robust method for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.[6][7][8][9] This application note details the use of the ADP-Glo™ Kinase Assay to measure the enzymatic activity of RIPK1 and to determine the potency of a small molecule inhibitor, Ripk1-IN-13.
The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6][7][8] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[6][8][10] This assay is well-suited for high-throughput screening of kinase inhibitors due to its high sensitivity and broad dynamic range.[6][10]
RIPK1 Signaling Pathway
RIPK1 is a serine/threonine kinase that plays a dual role as both a kinase and a scaffold protein.[1] It is a central component of signaling complexes downstream of death receptors like TNFR1.[3][4][11] Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival signaling through NF-κB activation.[1][3][5] Alternatively, under specific conditions, RIPK1 can form a cytosolic complex (Complex II) that triggers either apoptosis via caspase-8 activation or necroptosis through its interaction with RIPK3 and MLKL.[3][12][13] The kinase activity of RIPK1 is essential for the induction of necroptosis.[4][13]
Experimental Principles and Workflow
The ADP-Glo™ Kinase Assay workflow for evaluating this compound is a two-step process performed after the initial kinase reaction.
Materials and Methods
Materials
-
RIPK1 Kinase Enzyme System (Promega, Cat.# VA7591)[14]
-
ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)[10]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
This compound (or other RIPK1 inhibitor)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer by diluting the 5X stock.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare ATP and substrate (MBP) solutions in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for RIPK1, if known.
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1.25 µL of 4X inhibitor solution (this compound dilutions or DMSO for control).
-
Add 1.25 µL of 4X RIPK1 enzyme solution.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP/substrate solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP-Glo™ Assay Procedure:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubate at room temperature for 40 minutes.[15]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[15]
-
Incubate at room temperature for 30-60 minutes.[15]
-
Measure luminescence using a plate-reading luminometer.
-
Results and Data Analysis
The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity. The activity of the inhibitor is determined by the reduction in the luminescent signal.
Quantitative Data Summary
The potency of this compound is determined by calculating its IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%. The data can be normalized to controls (0% inhibition for no inhibitor and 100% inhibition for no enzyme).
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | 1,500,000 | 0 |
| 0.1 | 1,450,000 | 3.3 |
| 1 | 1,200,000 | 20.0 |
| 10 | 700,000 | 53.3 |
| 100 | 200,000 | 86.7 |
| 1000 | 50,000 | 96.7 |
| No Enzyme Control | 20,000 | 100 |
Note: The data presented in this table is representative and should be generated experimentally.
The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Based on the representative data, the IC50 of this compound for RIPK1 would be approximately 10 nM. Other published RIPK1 inhibitors have shown IC50 values in the low nanomolar to micromolar range when tested with the ADP-Glo assay.[12] For example, RIPA-56 has an IC50 of 13 nM against RIPK1 kinase activity.[12] Another compound, Sibiriline, showed an IC50 of 1.03 µM in an ADP-Glo assay.[12]
Conclusion
The ADP-Glo™ Kinase Assay is a highly sensitive and reliable method for measuring RIPK1 kinase activity and for characterizing the potency of inhibitors like this compound. The straightforward, homogeneous "add-mix-measure" format makes it amenable to high-throughput screening for the discovery and development of novel RIPK1 inhibitors.[6][16] The assay's ability to function at a wide range of ATP concentrations also allows for the characterization of both ATP-competitive and non-competitive inhibitors.[17] This application note provides a framework for researchers to effectively utilize this platform in their drug discovery efforts targeting RIPK1.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eastport.cz [eastport.cz]
- 10. ulab360.com [ulab360.com]
- 11. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. RIPK1 Kinase Enzyme System [promega.sg]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of Ripk1-IN-13: A Detailed Guide to IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Ripk1-IN-13, a known inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding the potency of this compound is critical for its application in research and potential therapeutic development.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular life and death decisions, particularly in the pathways of inflammation and programmed cell death.[1][2][3] RIPK1 acts as a central signaling node, primarily downstream of death receptors like the tumor necrosis factor receptor 1 (TNFR1).[4][5] Depending on the cellular context and post-translational modifications, RIPK1 can either promote cell survival by activating the NF-κB pathway or induce cell death through apoptosis or a regulated form of necrosis known as necroptosis.[2][6]
The kinase activity of RIPK1 is essential for the initiation of necroptosis.[7] Upon specific stimuli, such as TNF-α in the presence of a caspase inhibitor, RIPK1 becomes autophosphorylated, leading to the recruitment and activation of RIPK3 and subsequently mixed lineage kinase domain-like protein (MLKL).[6] This cascade culminates in the formation of a "necrosome" complex, which ultimately leads to plasma membrane rupture and cell death.[6] Given its central role in inflammatory diseases, neurodegenerative disorders, and cancer, RIPK1 has emerged as a promising therapeutic target.[1][3] Small molecule inhibitors, such as this compound, that target the kinase activity of RIPK1 are valuable tools for studying its function and for potential clinical applications.[8][9]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of RIPK1 kinase activity. It functions as a Type III allosteric inhibitor, binding to a specific pocket in the kinase domain that is distinct from the ATP-binding site.[8] This "DLG-out" conformation binding mode confers high selectivity for RIPK1 over other kinases. By inhibiting the autophosphorylation of RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis.[6][8]
Measuring the IC50 of this compound
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific target, in this case, RIPK1 kinase, by 50%. Determining the IC50 is a fundamental step in characterizing the potency of an inhibitor. This can be achieved through both biochemical and cellular assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of purified RIPK1 in the presence of varying concentrations of the inhibitor. These assays provide a direct measure of the inhibitor's effect on the kinase itself, independent of cellular factors.
Table 1: Comparison of Biochemical Assays for RIPK1 IC50 Determination
| Assay Type | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. | High sensitivity, wide dynamic range, compatible with high-throughput screening. | Indirect measurement of kinase activity, potential for interference from ATPases. |
| Radiometric Assay ([γ-³³P]-ATP) | Measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate protein. | Direct and sensitive measurement of kinase activity. | Requires handling of radioactive materials, lower throughput. |
| Fluorescence Polarization (FP) Assay | Measures the binding of a fluorescently labeled ligand to the kinase. | Homogeneous assay format, suitable for high-throughput screening. | Indirect measure of inhibition, can be affected by compound fluorescence. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | Measures the proximity of a donor and acceptor fluorophore on a substrate and an antibody that recognizes the phosphorylated substrate. | High sensitivity, low background, homogeneous assay format. | Requires specific antibodies and labeled reagents. |
Cellular Assays
Cellular assays measure the effect of the inhibitor on RIPK1-mediated signaling pathways within a cellular context. These assays are crucial for confirming that the inhibitor can access its target within the cell and exert a biological effect. The most common cellular assay for RIPK1 inhibitors involves inducing necroptosis and measuring the ability of the compound to protect cells from this form of cell death.
Table 2: Common Cellular Assays for this compound IC50 Determination
| Cell Line | Stimuli to Induce Necroptosis | Endpoint Measurement |
| HT-29 (Human colorectal adenocarcinoma) | TNF-α + pan-caspase inhibitor (e.g., z-VAD-fmk) + SMAC mimetic | Cell Viability (e.g., CellTiter-Glo®, MTT, Sytox Green) |
| U937 (Human monocytic) | TNF-α + pan-caspase inhibitor (e.g., QVD-OPh) | Cell Viability (e.g., Cellular ATP levels) |
| L929 (Mouse fibrosarcoma) | TNF-α | Cell Viability (e.g., MTT, Sytox Green) |
| Mouse Embryonic Fibroblasts (MEFs) | TNF-α + pan-caspase inhibitor (e.g., z-VAD-fmk) | Cell Viability (e.g., Sytox Green), Immunoblot for p-RIPK1 |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol outlines the determination of this compound IC50 against purified human RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 (full-length or kinase domain)
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 12.5 mM β-glycerol phosphate, 5 mM EGTA, 2 mM EDTA, 2 mM DTT)[7]
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
In each well of the plate, add the kinase assay buffer.
-
Add the serially diluted this compound or DMSO (for the no-inhibitor control).
-
Add the recombinant RIPK1 enzyme and the substrate (MBP).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes and then measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the no-inhibitor control (100% activity) and the high-concentration inhibitor control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Protocol 2: Cellular IC50 Determination in HT-29 Cells
This protocol describes how to measure the ability of this compound to inhibit TNF-α-induced necroptosis in the human colon cancer cell line HT-29.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., Birinapant or LCL-161)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Clear-bottom, white-walled 96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count HT-29 cells.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a cocktail of TNF-α, z-VAD-fmk, and a SMAC mimetic in the cell culture medium.
-
Add this cocktail to the wells containing the cells and inhibitor. Final concentrations to be optimized, but typical ranges are: TNF-α (20-100 ng/mL), z-VAD-fmk (20-50 µM), SMAC mimetic (100-500 nM).
-
Include control wells: untreated cells (100% viability) and cells treated with the necroptosis-inducing cocktail without any inhibitor (0% viability).
-
-
Incubation: Incubate the plate for 12-24 hours.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the untreated cells as 100% viability and the necroptosis-induced cells without inhibitor as 0% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizing the Pathways and Workflows
To better understand the underlying biology and the experimental process, the following diagrams illustrate the RIPK1 signaling pathway and the workflow for IC50 determination.
Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Caption: Workflow for cellular IC50 determination in a necroptosis assay.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 value of this compound. By employing both biochemical and cellular assays, a thorough characterization of the inhibitor's potency can be achieved. This is an essential step in utilizing this compound as a tool for investigating RIPK1 biology and for the potential development of novel therapeutics targeting necroptosis-driven diseases.
References
- 1. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ripk1-IN-13 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ripk1-IN-13, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound in various experimental setups.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of RIPK1 Activity | Compound Degradation: this compound may be unstable in certain solvents or over time. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Aliquot and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: The final concentration of this compound in the experiment may be too low to effectively inhibit RIPK1. | Refer to the IC50 value of this compound (1139 nM) as a starting point for dose-response experiments.[1][2] Test a range of concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. | Increase the incubation time with this compound. Ensure the final DMSO concentration is not exceeding a level that is toxic to your cells (typically <0.5%). | |
| Unexpected Cell Death or Toxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes. | Perform a dose-response experiment to identify the lowest effective concentration that inhibits RIPK1 without causing significant toxicity. Consider using a more specific RIPK1 inhibitor if off-target effects are suspected. |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular stress. | Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. Keep the final solvent concentration as low as possible. | |
| Variability in Western Blot Results for p-RIPK1 (Ser166) | Poor Antibody Quality: The antibody used to detect phosphorylated RIPK1 may have low specificity or sensitivity. | Validate your anti-p-RIPK1 antibody using positive and negative controls. Consider testing antibodies from different vendors. |
| Sample Handling: Phosphatase activity during sample preparation can lead to dephosphorylation of RIPK1. | Use phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation process and process them quickly. | |
| Insufficient Stimulation: The stimulus used to induce RIPK1 phosphorylation (e.g., TNFα) may not be potent enough or used at an optimal time point. | Optimize the concentration and incubation time of your stimulus to achieve robust and reproducible RIPK1 phosphorylation. | |
| Difficulty in Immunoprecipitating RIPK1 | Inefficient Antibody-Bead Conjugation: The antibody may not be binding effectively to the protein A/G beads. | Ensure proper antibody-to-bead ratio and incubation time. Consider cross-linking the antibody to the beads. |
| Weak Protein-Protein Interactions: The interaction of RIPK1 with its binding partners may be transient or weak. | Use a gentle lysis buffer that preserves protein complexes. Consider using a cross-linking agent before cell lysis. | |
| Low RIPK1 Expression: The cell line used may have low endogenous levels of RIPK1. | Use a cell line known to express high levels of RIPK1 or consider overexpressing a tagged version of RIPK1. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the known IC50 of this compound?
A2: this compound has a reported IC50 value of 1139 nM for RIPK1.[1][2] This value should be used as a reference point for designing dose-response experiments in your specific cellular system.
Q3: Are there any known off-target effects of this compound?
A3: Specific off-target effects for this compound are not well-documented in publicly available literature. As with any kinase inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to assess potential off-target effects in your experimental system.
Q4: How can I confirm that this compound is inhibiting RIPK1 in my cells?
A4: The most direct way to confirm RIPK1 inhibition is to perform a western blot analysis for phosphorylated RIPK1 at Serine 166 (p-RIPK1 Ser166), which is a marker of RIPK1 kinase activation. A decrease in the p-RIPK1 signal upon treatment with this compound would indicate target engagement and inhibition.
Q5: Can this compound be used in in vivo studies?
A5: There is limited information available regarding the in vivo use, formulation, and pharmacokinetics of this compound. Researchers planning in vivo experiments should first conduct formulation and pharmacokinetic studies to determine the appropriate vehicle, dosage, and administration route.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other commonly used RIPK1 inhibitors. This data can serve as a reference for selecting appropriate inhibitor concentrations.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound (Compound 8) | RIPK1 | 1139 | [1][2] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180-490 | |
| GSK'547 | RIPK1 | 13 ng/mL | |
| GSK2982772 | RIPK1 | 6.3 |
Key Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on cell viability, often in the context of inducing necroptosis.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare the necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK).
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add the necroptosis-inducing stimuli to the wells. Include appropriate controls: untreated cells, vehicle-only treated cells, and cells treated with the stimuli alone.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 of this compound.
Western Blot for Phospho-RIPK1 (Ser166)
This protocol is used to determine the inhibitory effect of this compound on RIPK1 activation.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Induce RIPK1 phosphorylation by treating cells with a stimulus such as TNFα for the optimized time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-RIPK1 (Ser166) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for total RIPK1 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-RIPK1 signal to total RIPK1 and the loading control.
Immunoprecipitation of RIPK1
This protocol allows for the isolation of RIPK1 and its interacting partners to study complex formation.
-
Cell Treatment and Lysis: Treat cells as described for the western blot protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Add the anti-RIPK1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against RIPK1 and its expected interacting partners (e.g., RIPK3, FADD, Caspase-8).
Visualizations
Caption: RIPK1 signaling pathways and intervention by this compound.
Caption: Workflow for detecting phosphorylated RIPK1 by Western Blot.
Caption: Troubleshooting logic for failed RIPK1 inhibition experiments.
References
improving Ripk1-IN-13 stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Ripk1-IN-13 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key serine/threonine kinase that plays a critical role in regulating cellular pathways involved in inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[1][2] By inhibiting the kinase activity of RIPK1, this compound can modulate these signaling pathways, making it a valuable tool for research in inflammatory diseases, neurodegenerative disorders, and cancer.
Q2: What are the common signs of this compound instability in my experiments?
Instability of this compound in your experimental media can manifest in several ways, leading to inconsistent or difficult-to-interpret results. Common indicators include:
-
Reduced potency: You may observe a decrease in the expected biological effect over time, requiring higher concentrations of the inhibitor to achieve the same level of RIPK1 inhibition.
-
Precipitation: The compound may fall out of solution, visible as cloudiness, crystals, or a film in the culture vessel.
-
Inconsistent results: Replicates of the same experiment may yield significantly different outcomes, indicating a time-dependent loss of active compound.
-
Cell viability issues: Off-target effects due to degradation products could lead to unexpected changes in cell health.
Q3: How should I prepare and store my stock solution of this compound?
Proper preparation and storage of your stock solution are crucial for maintaining the integrity of this compound.
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
-
Storage Conditions: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] When stored at -20°C, the stock solution is generally stable for at least one year, and for up to two years at -80°C.[3]
Troubleshooting Guide: Improving this compound Stability in Media
This guide addresses specific issues you may encounter with this compound stability during your experiments.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Possible Cause: this compound, like many small molecule inhibitors, has limited aqueous solubility. Diluting a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to precipitate.
Solutions:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, gently mix, and then add this intermediate dilution to the final volume.
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity and its effect on compound solubility.
-
Sonication: In some cases, brief sonication of the diluted solution can help to redissolve small precipitates. However, this should be done cautiously to avoid damaging media components.
Issue 2: Loss of this compound activity over the course of a long-term experiment (e.g., > 24 hours).
Possible Cause: this compound may be susceptible to degradation in aqueous cell culture media over time. This can be influenced by factors such as pH, temperature, and enzymatic activity in the serum.
Solutions:
-
Media Replacement: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Serum Concentration: If using serum-containing media, be aware that enzymes present in the serum can potentially metabolize the inhibitor. If permissible for your experimental design, consider reducing the serum concentration or using serum-free media.
-
pH Monitoring: Although standard cell culture media is buffered, significant changes in pH due to high cell density or metabolic activity can affect compound stability. Ensure your cultures are not overly confluent and that the media pH remains stable.
Quantitative Data Summary
While specific quantitative stability data for this compound in various cell culture media is not extensively published, the following table provides a general guideline for expected stability based on common practices with similar small molecule kinase inhibitors.
| Parameter | Condition | Recommended Action | Expected Stability of Stock Solution |
| Solvent | 100% DMSO | Prepare high-concentration stock solutions. | Up to 2 years at -80°C, 1 year at -20°C[3] |
| Storage Temperature | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles.[3] | High |
| Aqueous Media (e.g., DMEM, RPMI-1640) | 37°C | Prepare fresh dilutions for each experiment. For long-term experiments, replenish media with fresh compound every 24 hours. | Moderate to low; potential for degradation over time. |
| Serum | Presence of Fetal Bovine Serum (FBS) | Be aware of potential enzymatic degradation. Consider reduced serum or serum-free conditions if appropriate. | May be reduced compared to serum-free media. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
-
Aliquot and Store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media to make a 100 µM intermediate solution. Mix gently by pipetting.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed media in your culture well to achieve a final concentration of 10 µM.
-
-
Ensure the final DMSO concentration in the culture well is below 0.5%.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
Sterile tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point serves as the baseline.
-
-
Sample Processing:
-
At each time point, remove a tube from the incubator.
-
To precipitate proteins and stop degradation, add an equal volume of cold acetonitrile with 0.1% formic acid.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant using a suitable HPLC-MS method to quantify the remaining amount of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Using this compound.
References
Ripk1-IN-13 precipitation in stock solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-13. The information provided is intended to address common issues, particularly the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound precipitated out of my aqueous working solution. Why did this happen and how can I prevent it?
A3: Precipitation in aqueous solutions is a common issue for many small molecule inhibitors, including this compound, which are often poorly soluble in water. This typically occurs when a concentrated DMSO stock solution is diluted directly into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous medium. This gradual reduction in inhibitor concentration and the presence of a slightly higher percentage of DMSO in the intermediate step can help maintain solubility. Additionally, ensuring the final DMSO concentration in your experimental setup is as low as possible (typically ≤ 0.1%) is crucial to minimize solvent-induced artifacts.
Q4: Can I heat or sonicate my this compound solution to redissolve precipitates?
A4: Gentle warming (up to 37°C) and brief sonication can be used to aid in the dissolution of this compound. However, excessive heating should be avoided as it may degrade the compound. If precipitation persists after these steps, it is advisable to prepare a fresh stock solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Reference |
| FaSSIF Solubility | Fasted State Simulated Intestinal Fluid | 97 µg/mL | [1] |
FaSSIF (Fasted State Simulated Intestinal Fluid) is a medium used to simulate the conditions of the small intestine before a meal.
For context, solubility data for other RIPK1 inhibitors are provided below:
| Compound | Solvent | Solubility |
| RIPK1-IN-4 | DMSO | ≥ 250 mg/mL |
| RIPK1-IN-7 | DMSO | 48 mg/mL |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Calculation Example: If the molecular weight of this compound is 500 g/mol and you have weighed 1 mg:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 500 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L = 200 µL
-
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Optional Steps for Aiding Dissolution: If the compound does not fully dissolve, you may:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the solution in a water bath sonicator.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway Diagram
dot
Caption: Role of RIPK1 in TNF-induced signaling pathways.
References
Technical Support Center: Troubleshooting Unexpected Results with RIPK1 Inhibitors
Welcome to the technical support center for researchers utilizing RIPK1 inhibitors. This resource is designed to help you navigate unexpected experimental outcomes, providing troubleshooting guidance and answers to frequently asked questions. The information provided is based on established principles of RIPK1 signaling and inhibitor function.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with RIPK1 inhibitors.
Issue 1: Inhibitor shows lower than expected efficacy in blocking necroptosis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and stimulus. | Identification of the EC50/IC50 for necroptosis inhibition in your experimental setup. |
| Poor Compound Stability | Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Minimize freeze-thaw cycles of the stock solution. | Consistent and reproducible inhibition of necroptosis. |
| Species-Specific Efficacy | Some RIPK1 inhibitors exhibit species selectivity. For example, GSK'963 and GSK'2982772 are highly potent in human cells but less effective in mouse and rat cells[1]. Verify the inhibitor's potency in your model system's species. | If species selectivity is the issue, consider using an inhibitor known to be potent in your specific species. |
| Cell Culture Conditions | An acidic extracellular pH can inhibit RIPK1 kinase activation and subsequent necroptosis[2]. Ensure your cell culture medium is properly buffered and the pH is maintained. | Restoration of inhibitor efficacy with optimized pH conditions. |
| Alternative Cell Death Pathways | If necroptosis is blocked, cells may undergo apoptosis. Co-treatment with a pan-caspase inhibitor (like zVAD-fmk) can confirm if apoptosis is being induced. | Inhibition of cell death in the presence of both the RIPK1 inhibitor and a caspase inhibitor. |
Issue 2: Increased or unexpected cell death upon inhibitor treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Induction of Apoptosis | Inhibition of RIPK1 kinase activity can sometimes promote a switch to apoptosis.[3] This is particularly relevant in conditions of IAP1/2 depletion.[3] | Co-treat with a caspase inhibitor (e.g., zVAD-fmk) to see if cell death is blocked. |
| Off-Target Effects | Some RIPK1 inhibitors have known off-target activities. For instance, Necrostatin-1 (Nec-1) can inhibit indoleamine-2,3-dioxygenase (IDO)[1][4]. | Use a more specific inhibitor if available (e.g., Necrostatin-1s, which does not inhibit IDO)[4]. Review the literature for known off-targets of your specific inhibitor. |
| Compound Cytotoxicity | At high concentrations, the inhibitor itself may be toxic to cells. | Perform a dose-response experiment to determine the cytotoxic threshold of the inhibitor in your cell line. |
Issue 3: Unexpected modulation of inflammatory signaling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Kinase-Independent Scaffolding Function of RIPK1 | RIPK1 has a kinase-independent role in activating NF-κB signaling.[1][3] Your inhibitor may only block the kinase activity, leaving the scaffolding function intact. | Assess NF-κB activation (e.g., by measuring IκBα phosphorylation/degradation) in the presence of your inhibitor. It is expected that a kinase inhibitor will not block this pathway. |
| Modulation of Other Kinases | The inhibitor may have off-target effects on other kinases involved in inflammatory pathways. | Perform a kinome scan to assess the selectivity of your inhibitor. |
| Cell Death-Independent Inflammation | RIPK1 and RIPK3 can promote inflammatory gene expression independently of necroptosis.[5] | Measure inflammatory cytokine expression (e.g., TNFα mRNA and protein) in the presence of your inhibitor. Even if cell death is blocked, you may still observe inflammatory signaling. |
Experimental Protocols
General Protocol for Inducing Necroptosis in Cell Culture
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with your RIPK1 inhibitor at the desired concentration for 30 minutes to 1 hour.
-
Induction of Necroptosis: To induce necroptosis, a common method is to stimulate cells with a combination of agents. For example:
-
TNF-α induced necroptosis: Treat cells with TNF-α (e.g., 20 ng/mL) in the presence of a pan-caspase inhibitor like zVAD-fmk (e.g., 20-50 µM) to block apoptosis and force the cells towards necroptosis.[6][7]
-
Smac mimetic/IAP inhibitor-induced necroptosis: Treat cells with a Smac mimetic (e.g., birinapant, BV6) in combination with a caspase inhibitor (zVAD-fmk).
-
-
Assessing Cell Death: Measure cell viability at various time points using methods such as:
-
Sytox Green/Propidium Iodide Staining: These dyes enter cells with compromised plasma membranes, a hallmark of necroptosis.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live-cell imaging: To monitor morphological changes associated with necroptosis.
-
-
Western Blot Analysis: To confirm the inhibition of RIPK1 kinase activity, you can assess the phosphorylation status of RIPK1 (e.g., at Ser166) and its downstream targets like MLKL.[8]
Visualizing Key Pathways and Workflows
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: My RIPK1 inhibitor is not blocking TNF-induced cell death. What could be the reason?
A1: This could be due to several factors. First, ensure you are using an appropriate concentration of the inhibitor, as its potency can vary between cell lines. It's also crucial to block the apoptotic pathway, as TNF can induce both apoptosis and necroptosis. Co-treatment with a pan-caspase inhibitor like zVAD-fmk is essential to channel the cell death pathway towards necroptosis, which your RIPK1 kinase inhibitor is designed to block.[6][7] Finally, consider the possibility that in your specific cellular context, TNF-induced cell death might be occurring through a RIPK1 kinase-independent mechanism.
Q2: I observe increased cell death when I use my RIPK1 inhibitor. Why is this happening?
A2: While counterintuitive, inhibiting RIPK1 kinase activity can, under certain conditions, promote apoptosis.[3] RIPK1 has a complex role and can act as a scaffold to suppress caspase-8 activation.[9][10] When the kinase activity is inhibited, this scaffolding function might be altered, leading to increased caspase-8-dependent apoptosis. To test this, you can co-treat with a caspase inhibitor. If the cell death is blocked, it confirms a switch to apoptosis.
Q3: Does inhibiting RIPK1 kinase activity also block inflammation?
A3: Not necessarily. RIPK1 has a kinase-independent scaffolding function that is crucial for the activation of pro-inflammatory signaling pathways like NF-κB.[1][3] A kinase-specific inhibitor will not block this scaffolding function and therefore may not suppress NF-κB-mediated inflammation. Additionally, RIPK1 can promote the expression of inflammatory genes independent of its role in cell death.[5] Therefore, you may still observe inflammatory responses even with effective inhibition of necroptosis.
Q4: Are there known off-target effects for RIPK1 inhibitors that I should be aware of?
A4: Yes, some RIPK1 inhibitors have documented off-target effects. The most well-known example is Necrostatin-1 (Nec-1), which has been shown to inhibit indoleamine-2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][4] It is important to use the most specific inhibitors available, such as Necrostatin-1s (Nec-1s), which is a more specific RIPK1 inhibitor that does not target IDO.[4] Always consult the literature for the specificity profile of the particular inhibitor you are using.
Q5: How does pH affect my experiments with RIPK1 inhibitors?
A5: The pH of the extracellular environment can significantly impact RIPK1 activity. An acidic extracellular pH, leading to intracellular acidification, has been shown to inhibit RIPK1 autophosphorylation and activation.[2] This, in turn, dampens both RIPK1-dependent apoptosis and necroptosis. Therefore, it is critical to maintain proper pH control in your cell culture experiments to ensure the consistent activity of RIPK1 and, consequently, the observed effects of your inhibitor.[2]
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K63-linked ubiquitination regulates RIPK1 kinase activity to prevent cell death during embryogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Technical Support Center: Minimizing Variability in RIPK1 Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving RIPK1 inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the common assay formats for measuring RIPK1 kinase activity and the effect of its inhibitors?
A1: Several assay formats are available, each with its own advantages and potential for variability. Common types include:
-
Biochemical Assays: These assays use purified recombinant RIPK1 enzyme and a substrate to measure kinase activity directly. Popular formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These measure the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[1][2] They are well-suited for high-throughput screening.[3]
-
Fluorescence Polarization (FP) Assays: These assays measure the binding of a fluorescently labeled tracer to the kinase. An inhibitor will displace the tracer, leading to a change in polarization.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These are sensitive binding assays that can be used to quantify the biochemical binding affinities of inhibitors.[4]
-
Radiometric Assays (e.g., [γ-³³P-ATP]): These are highly sensitive assays that measure the incorporation of a radiolabeled phosphate group into a substrate.[5]
-
-
Cell-Based Assays: These assays measure the effect of the inhibitor on RIPK1 activity within a cellular context. Examples include:
-
Necroptosis Inhibition Assays: These assays induce necroptosis (a form of programmed cell death dependent on RIPK1 kinase activity) in cell lines (e.g., HT-29, L929) and measure the ability of the inhibitor to prevent cell death.[5][6][7]
-
Target Engagement Assays (e.g., TEAR1): These immunoassays measure the direct binding of the inhibitor to RIPK1 protein in cells or tissues.[8][9]
-
Western Blotting for Phospho-RIPK1: This method detects the autophosphorylation of RIPK1 (e.g., at Ser166) as a marker of its activation, which is inhibited by the compound.[10][11]
-
Q2: What are the key sources of variability in RIPK1 inhibitor assays?
A2: Variability can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent enzyme activity, substrate purity, and ATP concentrations can significantly impact results. Proper storage and handling of all reagents are crucial.[1]
-
Assay Conditions: Variations in incubation times, temperature, buffer composition (pH, salt concentration), and ATP concentration relative to its Km can lead to inconsistent results.
-
Inhibitor Properties: The inhibitor's solubility, stability in the assay buffer, and potential off-target effects can introduce variability.[10]
-
Cellular Factors (for cell-based assays): Cell line passage number, cell density, and the induction stimulus for necroptosis can all affect the outcome.
-
High ATP Concentrations: In vivo, ATP concentrations are high, which can make it challenging for ATP-competitive inhibitors to be effective, potentially leading to discrepancies between in vitro and in vivo results.
-
Autophosphorylation: RIPK1 can autophosphorylate, which can interfere with assays that measure total ATP consumption if not properly controlled for.
Q3: How do different types of RIPK1 inhibitors affect assay design?
A3: RIPK1 inhibitors are classified based on their binding mode (Type I, II, and III), which can influence assay selection and interpretation.[4][12]
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase.
-
Type II inhibitors bind to an inactive conformation of the kinase, often in an allosteric pocket adjacent to the ATP-binding site.[5][7][13]
-
Type III inhibitors are allosteric inhibitors that bind to a pocket remote from the ATP site.[14]
The choice of assay should consider the inhibitor's mechanism. For example, a competitive binding assay like FP might be ideal for Type I inhibitors, while functional assays that measure the inhibition of downstream signaling are suitable for all types.
II. Troubleshooting Guides
A. Biochemical Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | 1. Contaminated reagents (e.g., ADP in ATP stock).2. Non-specific binding of detection reagents.3. Autophosphorylation of RIPK1. | 1. Use high-purity ATP and other reagents.2. Include appropriate controls (no enzyme, no substrate) to determine background levels.3. Optimize enzyme concentration to minimize autophosphorylation signal. |
| Low signal-to-noise ratio | 1. Suboptimal enzyme concentration.2. Incorrect ATP concentration.3. Inappropriate substrate. | 1. Titrate the RIPK1 enzyme to find the optimal concentration for a robust signal.2. Determine the Km of ATP for RIPK1 and use a concentration at or near the Km for inhibitor studies.3. Ensure the substrate (e.g., Myelin Basic Protein) is suitable for RIPK1 and used at an appropriate concentration.[1] |
| Inconsistent IC50 values | 1. Variability in reagent concentrations (enzyme, ATP, inhibitor).2. Inconsistent incubation times or temperatures.3. Inhibitor precipitation at higher concentrations. | 1. Prepare fresh reagents and perform accurate dilutions. Use a consistent lot of enzyme.2. Standardize all incubation steps precisely.3. Check the solubility of the inhibitor in the assay buffer. Consider using a carrier solvent like DMSO at a low final concentration. |
| No inhibition observed | 1. Inactive inhibitor.2. Incorrect assay setup for the inhibitor type (e.g., using a non-competitive inhibitor in a competitive binding assay). | 1. Verify the identity and purity of the inhibitor.2. Select an assay format that is appropriate for the inhibitor's mechanism of action. |
B. Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell death induction | 1. Inconsistent cell density at the time of treatment.2. Variation in the potency of the inducing agent (e.g., TNFα, SMAC mimetic).3. Cell line heterogeneity or high passage number. | 1. Ensure a consistent number of cells are seeded and that they are in the logarithmic growth phase.2. Use a fresh, validated batch of the inducing agent and titrate its concentration for optimal effect.3. Use low-passage cells and consider single-cell cloning to obtain a more homogeneous population. |
| Incomplete inhibition of necroptosis | 1. Insufficient inhibitor concentration or incubation time.2. Low cell permeability of the inhibitor.3. Off-target effects of the inducing agents leading to non-RIPK1-mediated cell death. | 1. Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and pre-incubation time.2. If permeability is an issue, consider alternative inhibitors with better cell penetration.3. Confirm that the induced cell death is indeed necroptosis and is dependent on RIPK1 kinase activity using appropriate controls (e.g., RIPK1 knockout cells). |
| Discrepancy between biochemical and cellular potency | 1. Poor cell permeability of the inhibitor.2. High intracellular ATP concentration outcompeting the inhibitor.3. Inhibitor efflux by cellular transporters.4. Off-target effects in the cellular environment. | 1. Assess the cell permeability of the compound.2. This is a known challenge for ATP-competitive inhibitors.3. Investigate if the inhibitor is a substrate for efflux pumps.4. Profile the inhibitor against a panel of kinases to identify potential off-target activities.[15] |
III. Experimental Protocols
A. In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and provides a general framework.[1][2]
1. Reagent Preparation:
-
RIPK1 Enzyme: Dilute recombinant human RIPK1 to the desired concentration in kinase buffer.
-
Substrate: Prepare a stock solution of a suitable substrate, such as Myelin Basic Protein (MBP), in kinase buffer.
-
ATP: Prepare a stock solution of ATP in kinase buffer.
-
Inhibitor: Prepare serial dilutions of the RIPK1 inhibitor in kinase buffer containing a constant, low percentage of DMSO.
2. Kinase Reaction:
-
Add RIPK1 enzyme to the wells of a 96-well plate.
-
Add the inhibitor dilutions or vehicle control (DMSO).
-
Add the substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cellular Necroptosis Inhibition Assay
1. Cell Culture:
-
Culture a suitable cell line (e.g., human HT-29 or mouse L929 cells) to ~80% confluency.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the RIPK1 inhibitor in cell culture medium.
-
Pre-incubate the cells with the inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
3. Necroptosis Induction:
-
Induce necroptosis by adding a combination of stimuli. A common combination for HT-29 cells is TNFα, a SMAC mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk).[13][16]
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
4. Viability Measurement:
-
Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring the release of lactate dehydrogenase (LDH) into the medium.[17]
5. Data Analysis:
-
Normalize the viability data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% protection).
-
Plot the percentage of protection against the inhibitor concentration and determine the EC50 value.
IV. Data Presentation
Table 1: Example IC50/EC50 Values for Representative RIPK1 Inhibitors
| Inhibitor | Assay Type | Cell Line/Enzyme | IC50/EC50 (nM) | Reference |
| GSK2982772 | ADP-Glo | Recombinant RIPK1 | < 10 | [3] |
| GSK'253 | TEAR1 (Target Engagement) | HT-29 | 0.5 | [8] |
| RIPA-56 | Kinase Activity | Recombinant RIPK1 | 13 | [6][18] |
| RIPA-56 | Necroptosis Inhibition | L929 | 27 | [6][18] |
| PK68 | Kinase Activity | Recombinant RIPK1 | 90 | [6] |
| PK68 | Necroptosis Inhibition | HT-29 | 23 | [6] |
| UAMC-3861 | Necroptosis Inhibition | MEFs | ~5 | [7] |
V. Visualizations
A. Signaling Pathways
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. RIPK1 Kinase Enzyme System [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ripk1-IN-13 dose-response curve issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ripk1-IN-13 in their experiments. The information is tailored for scientists and drug development professionals to address common issues encountered during dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Its primary mechanism of action is to block the kinase activity of RIPK1, which is a key regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can prevent the downstream signaling events that lead to necroptotic cell death.
Q2: What is the typical IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 1139 nM. However, the effective concentration can vary depending on the cell type, experimental conditions, and the specific assay being used.
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used to:
-
Investigate the role of RIPK1-mediated necroptosis in various cellular processes and disease models.
-
Study the therapeutic potential of inhibiting RIPK1 in inflammatory diseases, neurodegenerative disorders, and certain types of cancer.
-
Differentiate between apoptosis and necroptosis in cell death assays.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations may be required to ensure solubility and bioavailability. Always refer to the manufacturer's datasheet for specific instructions.
Troubleshooting Guide for this compound Dose-Response Curve Issues
Researchers may occasionally observe unexpected dose-response curves when working with this compound. This guide addresses common issues and provides potential solutions.
Issue 1: The dose-response curve is flat, showing no inhibition even at high concentrations.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure the compound has been stored correctly and has not expired.- Prepare a fresh stock solution from a new vial of the compound. |
| Incorrect Assay Setup | - Verify that the necroptosis induction stimulus (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-fmk) is potent enough to induce significant cell death in your control wells.- Confirm the timing of compound addition and stimulus addition is appropriate for your cell line. |
| Cell Line Insensitivity | - Confirm that your cell line is capable of undergoing RIPK1-dependent necroptosis. Some cell lines may lack key components of the necroptosis pathway.- Consider using a different cell line known to be sensitive to RIPK1 inhibition, such as HT-29 or L929 cells. |
| Compound Solubility Issues | - Ensure that this compound is fully dissolved in your final assay medium. Precipitated compound will not be effective.- Consider using a lower final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced artifacts. |
Issue 2: The dose-response curve has a biphasic or bell shape, with inhibition decreasing at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - At high concentrations, kinase inhibitors can engage with unintended targets, leading to paradoxical effects.[1] - Perform target engagement studies or use a more specific RIPK1 inhibitor, if available, to confirm the observed effect is RIPK1-dependent. |
| Cellular Toxicity | - High concentrations of the compound or the solvent (DMSO) may induce non-specific cytotoxicity, masking the specific inhibitory effect on necroptosis.- Perform a separate cytotoxicity assay with this compound alone (without the necroptosis stimulus) to determine its toxic concentration range. |
| Assay Interference | - Some compounds can interfere with the readout of viability assays (e.g., autofluorescence with fluorescent dyes, or effects on metabolic assays like MTT/XTT).- Use an orthogonal cell viability assay to confirm your results (e.g., measure LDH release as an indicator of membrane integrity). |
Issue 3: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution in the microplate. |
| Inconsistent Compound/Stimulus Addition | - Use calibrated multichannel pipettes for adding the inhibitor and stimulus to minimize timing differences between wells. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations.- Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Compound Precipitation | - Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. |
Experimental Protocols
Key Experiment: In Vitro Necroptosis Inhibition Assay
This protocol outlines a general procedure for assessing the dose-response of this compound in a cell-based necroptosis assay.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., human HT-29 colon adenocarcinoma cells or mouse L929 fibrosarcoma cells) in the recommended growth medium.
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
- Pre-incubate the cells with the inhibitor for 1-2 hours.
3. Necroptosis Induction:
- Prepare a cocktail of necroptosis-inducing agents. A common combination is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM). The optimal concentrations should be determined empirically for your specific cell line.
- Add the necroptosis-inducing cocktail to all wells except for the untreated control wells.
- Incubate the plate for the desired time period (typically 6-24 hours).
4. Cell Viability Assessment:
- Assess cell viability using a suitable method. Common methods include:
- LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.
- CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
- Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters and stains the DNA of cells with a compromised plasma membrane. Analyze by fluorescence microscopy or flow cytometry.
5. Data Analysis:
- Calculate the percentage of cell death or viability for each concentration relative to the positive (vehicle + stimulus) and negative (vehicle only) controls.
- Plot the percentage of inhibition against the log of the inhibitor concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Data Presentation
Table 1: Example Dose-Response Data for this compound in HT-29 Cells
| This compound (µM) | % Inhibition of Necroptosis (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 15.7 ± 3.2 |
| 1 | 48.9 ± 5.1 |
| 10 | 85.3 ± 4.5 |
| 100 | 92.1 ± 3.9 |
Note: This is example data and actual results may vary.
Signaling Pathway and Experimental Workflow Diagrams
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to cell survival, apoptosis, or necroptosis. This compound specifically targets the kinase activity of RIPK1, thereby inhibiting the necroptosis pathway.
Caption: RIPK1 signaling pathways downstream of TNFR1 activation.
Experimental Workflow for Dose-Response Analysis
This diagram outlines the key steps in performing a dose-response experiment with this compound.
References
Technical Support Center: Controlling for Off-Target Kinase Activity of Ripk1-IN-13
Welcome to the technical support center for researchers utilizing Ripk1-IN-13. This resource provides essential guidance on a critical aspect of your research: ensuring that the observed biological effects are truly mediated by the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) and not due to off-target activities. This guide offers troubleshooting advice and frequently asked questions to help you design rigorous experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects refer to the modulation of proteins other than the intended target, in this case, RIPK1. Kinase inhibitors can bind to multiple kinases due to the conserved nature of the ATP-binding pocket across the kinome.[1] These unintended interactions can lead to misleading experimental outcomes, where a biological phenotype is incorrectly attributed to the inhibition of the primary target. Therefore, it is crucial to perform control experiments to validate that the effects of this compound are specifically due to its action on RIPK1.
Q2: I have observed a phenotype after treating my cells with this compound. How can I be sure it is due to RIPK1 inhibition?
A2: Attributing a phenotype to a specific kinase inhibitor requires a multi-pronged validation strategy. The core principle is to demonstrate that the phenotype can be recapitulated through independent methods of target perturbation. Key approaches include:
-
Using a structurally distinct RIPK1 inhibitor: A compound with a different chemical scaffold that also inhibits RIPK1 should produce the same phenotype.[2] This makes it less likely that the observed effect is due to an off-target of the initial inhibitor.
-
Genetic knockdown or knockout of RIPK1: Techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK1 expression should mimic the phenotype observed with this compound.
-
Rescue experiments: In a system where RIPK1 has been knocked down or out, re-introducing a functional (but perhaps modified to be inhibitor-resistant) version of RIPK1 should reverse the phenotype.
Q3: What is a kinome scan and why is it important for working with this compound?
Q4: How do I interpret the data from a kinome scan?
A4: Kinome scan data is typically presented as the percentage of inhibition of each kinase at a specific concentration of the inhibitor. Significant inhibition of kinases other than RIPK1 indicates potential off-targets. It is important to consider the concentration at which these off-target effects occur. If they are only seen at concentrations much higher than the IC50 for RIPK1 and the working concentration used in your experiments, they may be less of a concern. However, any off-target activity should be carefully considered and ideally ruled out with secondary assays.
Troubleshooting Guide
Issue 1: My results with this compound are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage of this compound (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Variability | Maintain consistent cell passage numbers, confluency, and serum concentrations. Mycoplasma contamination can alter cellular responses and should be regularly tested for. |
| Experimental Conditions | Optimize the concentration of this compound and the treatment duration. Perform a dose-response curve to identify the optimal concentration range for RIPK1 inhibition without inducing excessive toxicity. |
Issue 2: A structurally distinct RIPK1 inhibitor does not produce the same phenotype as this compound.
| Possible Cause | Troubleshooting Step |
| Different Off-Target Profiles | The observed phenotype with this compound may be due to an off-target effect. The control inhibitor, having a different off-target profile, does not share this activity. This highlights the importance of genetic validation (siRNA/CRISPR). |
| Differences in Potency or Cell Permeability | Ensure that the control inhibitor is used at an equipotent concentration to this compound for RIPK1 inhibition in your cellular system. This may require determining the cellular IC50 for both compounds. |
| Different Mechanisms of Inhibition | Inhibitors can have different binding modes (e.g., Type I, II, or III), which could potentially lead to different downstream effects, although this is less common for producing distinct cellular phenotypes.[4][5] |
Issue 3: Genetic knockdown of RIPK1 does not phenocopy treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Knockdown | Verify the efficiency of your siRNA or shRNA at the protein level using Western blotting. Aim for at least 70-80% reduction in RIPK1 protein levels. Test multiple siRNA sequences. |
| Compensation Mechanisms | Chronic loss of a protein can lead to compensatory changes in other signaling pathways that might mask the phenotype observed with acute pharmacological inhibition. Consider using inducible knockdown systems. |
| Phenotype is due to an Off-Target of this compound | This is a strong possibility if the genetic perturbation has no effect. The phenotype observed with this compound is likely not mediated by RIPK1. |
| RIPK1 Scaffold Function | RIPK1 has both kinase-dependent and kinase-independent (scaffolding) functions.[3] An inhibitor will only block the kinase activity, while a full knockout will ablate all functions. If the phenotype is related to the scaffold function, the inhibitor and knockout will not produce the same result. |
Quantitative Data on RIPK1 Inhibitor Selectivity
While specific data for this compound is not publicly available, the following table provides representative kinome scan data for another research-grade RIPK1 inhibitor, PK68, to illustrate what a selectivity profile looks like.
Table 1: Representative Kinase Selectivity Profile of a RIPK1 Inhibitor (PK68)
| Kinase | Percent Inhibition at 1µM |
| RIPK1 | >99% |
| TRKA | >50% |
| TRKB | >50% |
| TRKC | >50% |
| TNIK | >50% |
| LIMK2 | >50% |
| Other 364 kinases | <50% |
Data adapted from a screen of 369 kinases. This table highlights that even relatively selective inhibitors can have off-targets.[3]
Table 2: Comparison of IC50 Values for Different RIPK1 Inhibitors
| Inhibitor | Type | RIPK1 IC50 (nM) | Notes |
| Nec-1s | III | ~20-50 | Allosteric inhibitor, widely used research tool.[6] |
| GSK'772 | III | <1 | Potent and selective, has been in clinical trials. |
| RIPA-56 | II | 13 | ATP-competitive inhibitor.[4] |
| PK68 | II | ~10 | ATP-competitive inhibitor.[3] |
This table showcases the range of potencies and different binding mechanisms of available RIPK1 inhibitors that can be considered for use as controls.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay for RIPK1
This protocol is to determine the IC50 of this compound against purified RIPK1 enzyme.
Materials:
-
Recombinant human RIPK1 (active)
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
[γ-³³P]ATP
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add RIPK1 enzyme, MBP substrate, and the diluted this compound or DMSO vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate for a set time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to RIPK1 in a cellular context.
Materials:
-
Cells expressing RIPK1 (e.g., HT-29)
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody against RIPK1
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with this compound or DMSO vehicle control for a specified time (e.g., 1 hour).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RIPK1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: RIPK1 Knockdown using siRNA
This protocol is for transiently reducing RIPK1 expression to test if it phenocopies this compound treatment.
Materials:
-
siRNA targeting RIPK1 (multiple sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or similar serum-free medium
-
Cells of interest
-
Western blotting reagents for validation
Procedure:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the RIPK1 siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours, depending on the cell type and experimental requirements.
-
After incubation, lyse a subset of the cells to validate RIPK1 knockdown by Western blotting.
-
Use the remaining cells for the phenotypic assay and compare the results to cells treated with this compound.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts and workflows.
Caption: Simplified RIPK1 signaling pathway.
Caption: Experimental workflow for validating on-target effects.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RIPK1 Inhibitors: GSK2982772 vs. Ripk1-IN-13
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[1][2][3][4] Its dual role as both a signaling scaffold and an active kinase makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[4][5] This guide provides a detailed comparison of two notable RIPK1 inhibitors: GSK2982772, a first-in-class clinical candidate, and Ripk1-IN-13, a research compound.
The Central Role of RIPK1 in Cell Fate Signaling
RIPK1 is a key decision-maker in cellular responses to stimuli like Tumor Necrosis Factor-alpha (TNFα).[2][3][6] Upon TNFα binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which can activate NF-κB, a pathway crucial for cell survival.[2][3][5] Alternatively, RIPK1 can participate in the formation of cytosolic death-inducing complexes. Complex IIa, containing FADD and Caspase-8, leads to apoptosis.[1][6] In the absence of active Caspase-8, RIPK1 can form the "necrosome" with RIPK3, which phosphorylates and activates MLKL, ultimately leading to necroptotic cell death characterized by plasma membrane rupture and inflammation.[2][3][7] The kinase activity of RIPK1 is essential for its ability to induce both apoptosis and necroptosis.[1][6]
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Type III RIPK1 Inhibitors: Profiling Ripk1-IN-13 Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death and inflammation, making it a compelling therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and ischemic injury. Type III inhibitors, which bind to an allosteric site on RIPK1, offer a promising avenue for achieving high selectivity and potency. This guide provides a comparative analysis of Ripk1-IN-13 against other well-characterized Type III RIPK1 inhibitors, focusing on biochemical and cellular activity, selectivity, and pharmacokinetic properties.
Introduction to Type III RIPK1 Inhibitors
RIPK1 is a serine/threonine kinase that plays a dual role in cellular signaling. Its scaffolding function can promote cell survival and inflammation through the NF-κB pathway.[1] Conversely, its kinase activity can trigger two distinct forms of programmed cell death: apoptosis and necroptosis.[2] Necroptosis, a form of regulated necrosis, is implicated in the pathogenesis of numerous inflammatory conditions.[2]
Type III inhibitors of RIPK1 are allosteric inhibitors that bind to a pocket distinct from the ATP-binding site. This binding mode stabilizes the kinase in an inactive conformation, preventing the autophosphorylation required for its activation and the subsequent downstream signaling events that lead to necroptosis.[3] This class of inhibitors is of particular interest due to the potential for high selectivity over other kinases, a desirable property for therapeutic agents.
This guide will focus on a comparative analysis of this compound with two well-studied Type III inhibitors: Necrostatin-1 (Nec-1), the first-in-class RIPK1 inhibitor, and GSK2982772, a clinical-stage compound.
Biochemical and Cellular Performance
The efficacy of RIPK1 inhibitors is determined by their ability to inhibit the kinase activity of RIPK1 in biochemical assays and to protect cells from necroptotic cell death in cellular assays. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Biochemical Potency of Type III RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Human RIPK1 | Assay Dependent | Data not available | - |
| Necrostatin-1 | Human RIPK1 | Kinase Assay | 182 | |
| Necrostatin-1 | Human RIPK1 | Necroptosis Inhibition (Jurkat cells) | 494 | |
| GSK2982772 | Human RIPK1 | ADP-Glo | 16 | [4] |
| GSK2982772 | Monkey RIPK1 | ADP-Glo | 20 | [4] |
| RIPA-56 | Human RIPK1 | Kinase Assay | 13 | [3][5] |
Table 2: Cellular Activity of Type III RIPK1 Inhibitors
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | Cell line dependent | Assay Dependent | Data not available | - |
| Necrostatin-1 | Jurkat (FADD-deficient) | TNF-α-induced necroptosis | 494 | [3][5] |
| RIPA-56 | L929 | TZS-induced necrosis | 27 | [3][5] |
| Cl-Necrostatin-1 | Jurkat (FADD-deficient) | TNF-α-induced necroptosis | 180 | [6] |
Selectivity Profile
A crucial aspect of a therapeutic kinase inhibitor is its selectivity, which minimizes off-target effects. Type III inhibitors are generally expected to have high selectivity due to their unique binding site.
Table 3: Kinase Selectivity of a Representative Type III RIPK1 Inhibitor
| Compound | Number of Kinases Screened | Concentration (µM) | Off-Target Kinases Inhibited (>50%) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Compound 13 (a pyridazin-4-one derivative) | >50 | 1 | None | [7] |
Pharmacokinetic Properties
The pharmacokinetic profile of an inhibitor is a critical determinant of its in vivo efficacy and dosing regimen. Key parameters include bioavailability, half-life, and clearance.
Table 4: Pharmacokinetic Parameters of Type III RIPK1 Inhibitors
| Compound | Species | Administration | Bioavailability (%) | Half-life (t½) (h) | Cmax (µg/L) |
| This compound | Species dependent | Route dependent | Data not available | Data not available | Data not available |
| Necrostatin-1 | Rat | Oral | 54.8 | 1.2 | 648 |
| Necrostatin-1 | Rat | Intravenous | - | 1.8 | 1733 |
| GSK2982772 | Human | Oral | Data not available | ~2-3 | Dose-dependent |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for characterization, the following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for evaluating RIPK1 inhibitors.
Caption: RIPK1 Signaling Pathway and Point of Intervention for Type III Inhibitors.
Caption: General Experimental Workflow for Characterizing RIPK1 Inhibitors.
Experimental Protocols
RIPK1 Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.
-
Reagents: Recombinant human RIPK1 enzyme, kinase buffer, ATP, substrate (e.g., Myelin Basic Protein), and ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing the RIPK1 enzyme, buffer, and the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This assay measures the ability of an inhibitor to protect cells from induced necroptosis.
-
Cell Lines: Human colon adenocarcinoma HT-29 cells or human Jurkat T cells (FADD-deficient) are commonly used.
-
Reagents: Cell culture medium, fetal bovine serum, TNF-α (tumor necrosis factor-alpha), a pan-caspase inhibitor (e.g., z-VAD-FMK), and a cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α and z-VAD-FMK. The z-VAD-FMK is crucial to block the apoptotic pathway and channel the cell death towards necroptosis.
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
-
Data Analysis: The EC50 value, the concentration of the inhibitor that provides 50% protection from necroptosis, is determined from the dose-response curve.
Conclusion
Type III RIPK1 inhibitors represent a promising therapeutic strategy for a multitude of inflammatory and degenerative diseases. While comprehensive data for this compound is not yet publicly available, this guide provides a framework for its evaluation against established inhibitors like Necrostatin-1 and GSK2982772. The presented data for these comparators highlight the key performance indicators, including potent biochemical and cellular activity, high selectivity, and drug-like pharmacokinetic properties, that are essential for a successful clinical candidate. Further investigation into the specific characteristics of this compound using the described experimental protocols will be crucial to fully understand its therapeutic potential.
References
- 1. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. RIP kinase | DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Ripk1-IN-13 Activity in Cellular Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of Ripk1-IN-13, a novel inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We offer a comparative analysis with established RIPK1 inhibitors, detailed experimental protocols, and a clear presentation of quantitative data to objectively assess the performance of this compound.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular pathways of inflammation and cell death, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death implicated in a variety of diseases, including inflammatory disorders and neurodegenerative conditions.[1][4][5] Consequently, small molecule inhibitors targeting RIPK1's kinase function have emerged as promising therapeutic agents. Validating the potency, selectivity, and cellular efficacy of new inhibitors like this compound is a critical step in their development. This guide outlines the necessary experiments to characterize its activity profile and benchmark it against other known inhibitors.
The RIPK1 Signaling Pathway in Necroptosis
Upon stimulation by Tumor Necrosis Factor alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival NF-κB signaling.[2][6] However, under conditions where caspase-8 is inhibited, RIPK1 can transition to form a cytosolic complex known as the necrosome, with RIPK3.[2][4] This interaction, driven by RIPK1's kinase activity, leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[2][4] RIPK1 inhibitors are designed to block the autophosphorylation of RIPK1, thereby preventing necrosome formation and subsequent cell death.
Caption: The TNFα-induced RIPK1 signaling pathway leading to cell survival or necroptosis.
Comparative Analysis of RIPK1 Inhibitors
To contextualize the performance of this compound, its activity should be compared against well-characterized inhibitors. The following table summarizes reported activity data for several known RIPK1 inhibitors. The data for this compound should be populated upon completion of the validation experiments outlined below.
| Inhibitor | Type | In Vitro IC50 (RIPK1 Kinase) | Cellular EC50 (Cell Line) | Key Characteristics | Citation(s) |
| This compound | TBD | TBD | TBD | To be determined through validation. | |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | ~180-250 nM | 27 nM (mouse L929) | Widely used tool compound; more specific than Nec-1 but may have off-targets. | [4] |
| GSK2982772 (GSK'772) | Type II | 0.8 nM (human) | 0.2 nM (human HT-29) | Potent human RIPK1 inhibitor; inactive against mouse RIPK1; has entered clinical trials. | [7][8] |
| RIPA-56 | Type II | 13 nM | 27 nM (mouse L929) | Potent and selective; no inhibitory effect on RIPK3 kinase. | [4] |
| PK68 | Not Specified | 90 nM | ~0.1 µM (mouse L929) | An optimized analog of the initial hit PK6. | [4] |
TBD: To Be Determined
Experimental Protocols for Validation
The following protocols provide a detailed methodology for quantifying the inhibitory activity of this compound at both the molecular and cellular levels.
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound and control inhibitors (e.g., Nec-1s)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of RIPK1 enzyme and 2.5 µL of substrate/ATP mixture to each well of a 384-well plate.
-
Add 50 nL of the diluted compound solution (or DMSO for control wells).[9]
-
Incubate the reaction at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Necroptosis Inhibition Assay
This assay measures the ability of this compound to protect cells from induced necroptosis.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context.
Materials:
-
Human HT-29 cells or mouse L929 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNFα
-
Smac mimetic (e.g., BV6 or SM-164)
-
Pan-caspase inhibitor (z-VAD-FMK)
-
This compound and control inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 30-60 minutes.[7]
-
Necroptosis Induction: Add the necroptosis-inducing cocktail. A common combination for HT-29 cells is TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM), often abbreviated as "TSZ".[9]
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) with a plate reader.
-
Analysis: Normalize the data to untreated controls (100% viability) and TSZ-only treated cells (0% protection). Plot the percentage of cell protection against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the EC50.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Specificity of Ripk1-IN-13: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a detailed comparison of Ripk1-IN-13, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other known RIPK1 inhibitors, supported by available experimental data. Our analysis focuses on specificity, a critical attribute for any therapeutic candidate, and offers insights into the methodologies used to ascertain these profiles.
This compound, also identified as compound 13 in recent literature, has emerged as a significant molecule in the study of necroptosis, a form of programmed cell death. Its efficacy is intrinsically linked to its ability to selectively inhibit RIPK1, a key regulator of this pathway. This guide will delve into the quantitative data defining its specificity and compare it against established RIPK1 inhibitors, Necrostatin-1 and GSK2982772.
Comparative Inhibitory Activity
To contextualize the performance of this compound, a summary of its inhibitory activity against RIPK1 and its selectivity over the related kinase RIPK3 is presented alongside data for Necrostatin-1 and GSK2982772.
| Compound | Target | IC50 / EC50 (nM) | Selectivity |
| This compound (compound 13) | RIPK1 | EC50: 34 ± 1 | 13-fold vs. RIPK3 (Kd = 160 nM) |
| Necrostatin-1 | RIPK1 | EC50: 490[1][2] | Selective allosteric inhibitor[1] |
| GSK2982772 | human RIPK1 | IC50: 16[3][4] | >1000-fold vs. ERK5; inactive against a panel of 339 kinases at 10 µM[3][5] |
Kinase Selectivity Profile of this compound
A critical aspect of characterizing a kinase inhibitor is to determine its activity against a broad panel of kinases. While detailed quantitative data for a full kinase panel screen for this compound is not publicly available, a preliminary selectivity profile was performed at a concentration of 1 µM. For comparison, GSK2982772 has been extensively profiled and shows a high degree of selectivity.[3][5]
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental methodologies. Below are the likely protocols employed for generating the data presented.
In Vitro Kinase Inhibition Assay (for IC50 determination)
The half-maximal inhibitory concentration (IC50) for RIPK1 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
Protocol Outline:
-
Recombinant human RIPK1 enzyme is incubated with the test compound (e.g., this compound) at varying concentrations.
-
The kinase reaction is initiated by the addition of a kinase substrate (e.g., a generic peptide substrate) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Following incubation, a reagent is added to stop the kinase reaction and simultaneously detect the amount of ADP generated.
-
The luminescence signal, which is proportional to the ADP concentration and thus kinase activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Necroptosis Assay (for EC50 determination)
The half-maximal effective concentration (EC50) is determined in a cellular context to assess the compound's ability to inhibit necroptosis.
Protocol Outline:
-
A suitable cell line (e.g., human colon adenocarcinoma HT-29 cells) is seeded in multi-well plates.
-
Cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize the cells to necroptosis.
-
The cells are then treated with varying concentrations of the test inhibitor (e.g., this compound).
-
Necroptosis is induced by adding a stimulus such as TNF-α.
-
After a defined incubation period, cell viability is assessed using a method such as a CellTiter-Glo® luminescent cell viability assay.
-
EC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling
To assess the specificity of an inhibitor, it is screened against a large panel of kinases. A common platform for this is the LanthaScreen™ Eu Kinase Binding Assay.
Protocol Outline:
-
The test inhibitor is incubated with a panel of different recombinant kinases.
-
A fluorescently labeled ATP-competitive tracer is added to the reaction. Binding of the tracer to the kinase results in a high FRET (Fluorescence Resonance Energy Transfer) signal.
-
If the test inhibitor binds to the kinase, it displaces the tracer, leading to a decrease in the FRET signal.
-
The percentage of inhibition for each kinase at a given inhibitor concentration is calculated based on the reduction in the FRET signal.
Visualizing the Mechanism of Action
To better understand the role of this compound, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
A Head-to-Head Comparison of Leading RIPK1 Inhibitors: GSK2982772, SAR443820 (DNL788), and SAR443122 (Eclitasertib/DNL758)
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling therapeutic target for a range of autoimmune and neurodegenerative diseases. This guide provides an objective, data-driven comparison of three leading clinical-stage RIPK1 inhibitors: GSK2982772, SAR443820 (DNL788), and SAR443122 (Eclitasertib/DNL758). We present a summary of their performance based on publicly available experimental data, detailed experimental methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported potency of the selected RIPK1 inhibitors. It is important to note that direct head-to-head comparisons are limited by the variability in assay formats and cell types used in different studies.
| Inhibitor | Target | Assay Type | Cell Type/System | IC50 | Citation(s) |
| GSK2982772 | Human RIPK1 | Fluorescence Polarization (FP) Binding Assay | Cell-free | 1.0 nM | [1] |
| Human RIPK1 | ADP-Glo Kinase Assay | Cell-free | 16 nM | [2] | |
| Monkey RIPK1 | ADP-Glo Kinase Assay | Cell-free | 20 nM | [2] | |
| SAR443820 (DNL788) | Human RIPK1 | Target Engagement | Human PBMCs | 3.16 nM | [3] |
| Human RIPK1 | Not Specified | iPSC-derived Microglia | 1.6 nM | [3] | |
| SAR443122 (Eclitasertib/DNL758) | Human RIPK1 | Not Publicly Disclosed | Not Publicly Disclosed | Described as "potent and selective" | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clear understanding of the biological context and experimental approaches, we have generated diagrams using the Graphviz DOT language.
Caption: RIPK1 Signaling Pathway.
Caption: Workflow for a cellular necroptosis inhibition assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of RIPK1 inhibitors. These protocols are synthesized from publicly available information and should be adapted as needed for specific laboratory conditions.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., Promega, SignalChem)[6]
-
Myelin Basic Protein (MBP) as a substrate[6]
-
ATP[6]
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[7]
-
RIPK1 inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)[6]
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the RIPK1 inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, ATP, and MBP substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to each well.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ATP concentration. Incubate at room temperature for 30-60 minutes.[7][8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the RIPK1 kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Inhibition Assay
This assay assesses the ability of an inhibitor to protect cells from induced necroptotic cell death.
Materials:
-
Human cell line susceptible to necroptosis (e.g., HT-29 colon adenocarcinoma, FADD-deficient Jurkat T cells)
-
Cell culture medium and supplements
-
RIPK1 inhibitor compounds
-
Recombinant human TNF-α
-
Caspase inhibitor (e.g., z-VAD-fmk) or SMAC mimetic (e.g., SM-164)[9]
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the RIPK1 inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-100 ng/mL) and a caspase inhibitor such as z-VAD-fmk (e.g., 20 µM) or a SMAC mimetic like SM-164 (e.g., 100 nM) to the wells to induce necroptosis.[9][10]
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the control wells (e.g., 20-24 hours).
-
Cell Viability Measurement: Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated, non-necroptosis-induced cells (100% viability) and the vehicle-treated, necroptosis-induced cells (0% viability). Calculate the percent protection for each inhibitor concentration and determine the EC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (KinomeScan™)
This methodology is used to assess the specificity of a kinase inhibitor by screening it against a large panel of kinases. GSK2982772 was profiled using such a service.[1]
General Principle: The KinomeScan™ approach is a competition-based binding assay. It does not measure kinase activity directly but rather the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.
Procedure Outline:
-
Assay Setup: A large panel of human kinases are individually expressed as DNA-tagged proteins.
-
Competition: The test inhibitor is incubated with the DNA-tagged kinases in the presence of an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor, compared to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. Selectivity is visualized by mapping the binding data onto a phylogenetic tree of the human kinome.[1]
Conclusion
The development of potent and selective RIPK1 inhibitors represents a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. GSK2982772 and SAR443820 (DNL788) have demonstrated low nanomolar potency in biochemical and cellular assays. While quantitative data for SAR443122 (Eclitasertib/DNL758) is not as readily available in the public domain, it is described as a potent and selective inhibitor. The choice of an optimal inhibitor for further research or clinical development will depend on the specific therapeutic indication, the required pharmacokinetic properties (e.g., CNS penetration), and a comprehensive evaluation of the safety and selectivity profiles. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other emerging RIPK1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor eclitasertib (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 Kinase Enzyme System [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Ripk1-IN-13 in Necrostatin-1 Resistant Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ripk1-IN-13 and its efficacy, particularly in the context of necrostatin-1 resistant cells. This document outlines supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and immunity. Receptor-Interacting Protein Kinase 1 (RIPK1) is a key mediator of this pathway, making it a prime target for therapeutic intervention. Necrostatin-1 (Nec-1) was a pioneering inhibitor of RIPK1, but its efficacy can be compromised by resistance, often arising from mutations in the RIPK1 kinase domain. This guide focuses on this compound, a RIPK1 inhibitor, and its potential to overcome such resistance.
Overcoming Necrostatin-1 Resistance
Resistance to Necrostatin-1 is frequently associated with a specific mutation in the RIPK1 gene, S161A. This single amino acid substitution in the activation loop of the kinase domain diminishes the binding affinity of Nec-1, rendering it less effective. This has spurred the development of new RIPK1 inhibitors that can effectively target both wild-type and Nec-1-resistant RIPK1.
Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the inhibitory activities of Necrostatin-1, this compound, and other relevant RIPK1 inhibitors against wild-type RIPK1. The data for Nec-34 is included to illustrate the potency of an inhibitor effective against the Nec-1 resistant S161A mutant.
| Inhibitor | Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |
| Necrostatin-1 | Wild-Type RIPK1 | Necroptosis Inhibition | 490 (EC50) | MLO-Y4 | [1] |
| Wild-Type RIPK1 | Kinase Activity | 320 (IC50) | In vitro | [1] | |
| This compound | Wild-Type RIPK1 | Kinase Activity | Data not available | ||
| Wild-Type RIPK1 | Necroptosis Inhibition | Data not available | |||
| Necrostatin-34 | Wild-Type RIPK1 | Kinase Activity | ~100 (IC50) | In vitro | |
| S161A Mutant RIPK1 | Kinase Activity | ~100 (IC50) | In vitro | ||
| PK68 | Wild-Type RIPK1 | Kinase Activity | 90 (IC50) | In vitro | [2] |
| Wild-Type RIPK1 | Necroptosis Inhibition | 760 (EC50) | L929 | [2] | |
| RIPA-56 | Wild-Type RIPK1 | Kinase Activity | 13 (IC50) | In vitro | [3] |
| Wild-Type RIPK1 | Necroptosis Inhibition | 27 (EC50) | L929 | [3] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: Necroptosis signaling cascade initiated by TNFα.
Caption: Workflow for evaluating RIPK1 inhibitor efficacy.
Experimental Protocols
Induction of Necroptosis in Cell Culture
This protocol describes a common method to induce necroptosis in a cell line such as human HT-29 colon adenocarcinoma cells.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
RIPK1 inhibitors (Necrostatin-1, this compound, etc.)
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the RIPK1 inhibitors for 1 hour.
-
Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).[3]
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Proceed with a cell viability assay to determine the protective effect of the inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
After the inhibitor and necroptosis induction treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
RIPK1 inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate by combining the RIPK1 enzyme, kinase buffer, and the RIPK1 inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Detect the luminescent signal using a luminometer.
-
Calculate the percent inhibition of RIPK1 activity for each inhibitor concentration to determine the IC50 value.
Conclusion
The emergence of Necrostatin-1 resistance highlights the need for novel RIPK1 inhibitors with improved efficacy and broader activity against mutant forms of the kinase. While direct comparative data for this compound in Necrostatin-1 resistant cells remains to be published, the exploration of compounds like Nec-34 demonstrates that overcoming such resistance is achievable. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of new RIPK1 inhibitors. Future studies directly comparing this compound with other inhibitors in both wild-type and Necrostatin-1 resistant cellular models are crucial to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of RIPK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a compelling target for therapeutic intervention in a range of diseases. The development of potent and selective RIPK1 inhibitors is a key focus for many researchers. This guide provides a comparative analysis of the potency of several widely studied RIPK1 inhibitors—GSK2982772, RIPA-56, and Necrostatin-1s—across different cell lines, supported by experimental data and detailed protocols.
Comparative Potency of RIPK1 Inhibitors
The potency of a RIPK1 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) in biochemical assays or its half-maximal effective concentration (EC50) in cell-based assays that measure the inhibition of necroptosis. The following table summarizes the reported potency of GSK2982772, RIPA-56, and Necrostatin-1s in various human and murine cell lines.
| Inhibitor | Cell Line | Assay Type | Potency (IC50/EC50) | Reference |
| GSK2982772 | Human U937 | Necrotic Cell Death | IC50: 16 nM | [1][2][3] |
| Human HT-29 | Cytotoxicity | CC50: > 50 µM | ||
| Monkey | Biochemical (RIP1 Kinase) | IC50: 20 nM | [4][5] | |
| RIPA-56 | Human | Biochemical (RIP1 Kinase) | IC50: 13 nM | [2] |
| Murine L929 | Necrosis Protection | EC50: 27 nM | ||
| Human HT-29 | Necrosis Protection | EC50: 28 nM | [6] | |
| Necrostatin-1s | Human Jurkat (FADD-deficient) | Necroptosis Inhibition | IC50: 206 nM | [7] |
| Human Jurkat | Necroptosis Inhibition | EC50: 490 nM | [8] | |
| Human HT-29 | Necroptosis Inhibition | - | [9] |
Experimental Protocols
The assessment of RIPK1 inhibitor potency in cellular assays is crucial for understanding their therapeutic potential. A common method is the necroptosis inhibition assay, which measures the ability of a compound to protect cells from induced necroptotic cell death.
Necroptosis Inhibition Assay
Objective: To determine the concentration-dependent inhibition of necroptosis by a test compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., human HT-29, murine L929)
-
Cell culture medium and supplements
-
Test compound (RIPK1 inhibitor)
-
Necroptosis-inducing stimuli:
-
Tumor Necrosis Factor-alpha (TNFα)
-
SMAC mimetic (e.g., Birinapant, RMT 5265)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK, QVD-OPh)
-
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or lactate dehydrogenase (LDH) release assay kit)
-
Plate reader for luminescence, absorbance, or fluorescence detection
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound. Pre-incubate the cells with the different concentrations of the inhibitor for a specified period (e.g., 30 minutes to 1 hour).
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the wells. The specific combination and concentration of stimuli will depend on the cell line being used. A common combination for HT-29 cells is TNFα, a SMAC mimetic, and a pan-caspase inhibitor.[6][10]
-
Incubation: Incubate the plate for a defined period (e.g., 8 to 24 hours) to allow for necroptosis to occur.[1][11]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the cell viability against the logarithm of the inhibitor concentration. Calculate the EC50 value, which represents the concentration of the inhibitor that results in 50% protection from necroptosis.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in RIPK1-mediated necroptosis and the experimental steps to assess its inhibition can aid in understanding the mechanism of action of these inhibitors.
Caption: RIPK1 Signaling Pathway in Necroptosis.
Caption: Experimental Workflow for Necroptosis Inhibition Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. media.sciltp.com [media.sciltp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and other conditions driven by necroptotic cell death. The development of small molecule inhibitors targeting RIPK1 is a rapidly advancing field. This guide provides a comparative analysis of the pharmacokinetic profiles of several key RIPK1 inhibitors, offering a valuable resource for researchers and drug development professionals. While specific data for a compound designated "Ripk1-IN-13" is not publicly available, this guide focuses on well-characterized inhibitors with published pharmacokinetic data.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected RIPK1 inhibitors in humans, providing a snapshot of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | GSK2982772 | SAR443060 (DNL747) | SIR2446M | SIR9900 | Necrostatin-1 (Rat) |
| Cmax (Maximum Concentration) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | 648 µg/L (oral) |
| Tmax (Time to Cmax) | 1.5 - 2.5 hours[1] | ~4 hours | Not specified | 3.0 - 4.0 hours[2] | 1 hour (oral) |
| Half-life (t½) | ~2 - 6 hours[1] | 9.7 - 11.4 hours[3] | 11 - 19 hours[4] | 31.9 - 37.8 hours[2] | 1.2 hours (oral) |
| AUC (Area Under the Curve) | Dose-proportional increase | Dose-proportional increase | No major deviations from dose proportionality | Dose-proportional increase | Not specified |
| Bioavailability | Not specified | Orally bioavailable[3] | Not specified | Not specified | 54.8% |
| Dosing Regimen (Clinical Trial) | Single and repeat oral doses (up to 120 mg BID)[1][5] | Single and multiple oral doses | Single (3-600 mg) and multiple (5-400 mg for 10 days) oral doses[4] | Single (3-200 mg) and multiple (3-60 mg for 10 days) oral doses[2] | 5 mg/kg (oral) |
| Food Effect | Minimal[1] | Not specified | Mildly reduced exposure with a high-fat meal (not clinically significant)[4][6] | No appreciable food effect[2] | Not specified |
| CNS Penetration | Not specified | CNS-penetrant[3] | Not specified | CNS-penetrant (CSF to unbound plasma ratio of 1.15)[2] | Not specified |
Experimental Protocols
The pharmacokinetic parameters presented above were determined through rigorous clinical and preclinical studies. Below are generalized methodologies employed in these assessments.
Human Pharmacokinetic Studies (GSK2982772, SAR443060, SIR2446M, SIR9900):
-
Study Design: Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in healthy volunteers.[1][2][4][5]
-
Dosing: Oral administration of the inhibitor or placebo in fasted or fed states.
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose. In some studies, cerebrospinal fluid (CSF) was also collected to assess CNS penetration.[2]
-
Bioanalysis: Plasma and/or CSF concentrations of the drug were quantified using validated analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Preclinical Pharmacokinetic Study (Necrostatin-1 in Rats):
-
Study Design: Male Sprague-Dawley rats were administered Necrostatin-1 via intravenous (IV) and oral (PO) routes.
-
Dosing: A single dose of 5 mg/kg was administered for both routes.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Bioanalysis: Plasma concentrations of Necrostatin-1 were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: A two-compartment model was used to fit the concentration-time profile and calculate pharmacokinetic parameters, including bioavailability.
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating both cell survival and cell death pathways, highlighting the points of intervention for RIPK1 inhibitors.
References
- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics and Target Engagement of a Novel Brain Penetrant RIPK1 Inhibitor (SIR9900) in Healthy Adults and Elderly Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ripk1-IN-13: A Guide for Laboratory Professionals
The proper disposal of the receptor-interacting protein 1 (RIPK1) kinase inhibitor, Ripk1-IN-13, is crucial for maintaining laboratory safety and ensuring environmental protection. As a potent and selective kinase inhibitor, this compound requires careful handling and disposal in accordance with institutional guidelines and government regulations. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals.
Hazard Summary and Personal Protective Equipment (PPE)
Proper disposal procedures begin with understanding the potential hazards and using appropriate PPE. The following table summarizes key hazard information based on similar kinase inhibitors and outlines the necessary protective equipment.
| Hazard Category | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed[1]. | Hand Protection: Protective gloves. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects[1]. | Eye Protection: Safety goggles with side-shields[1][2]. |
| Handling Precautions | Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation[1][2]. | Skin and Body Protection: Impervious clothing/laboratory coat[1][2]. |
| Respiratory Protection: Use a suitable respirator in areas with inadequate ventilation[1][2]. |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol minimizes risks to personnel and the environment. The following procedure should be followed for all this compound waste, including pure compound, contaminated labware, and solutions.
Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated personal protective equipment (gloves, etc.).
-
Glassware, plasticware (e.g., pipette tips, tubes), and other lab supplies.
-
Solvents and solutions containing this compound.
-
-
Use Designated Waste Containers: Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
Spill Containment and Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity[2][3].
-
Wear Full PPE: Before addressing the spill, don the appropriate PPE as listed in the table above.
-
Contain the Spill:
-
Decontaminate: Scrub the spill surface and any affected equipment with alcohol[1][2].
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and wipes, must be placed in the designated hazardous waste container.
Final Disposal Procedure
-
Labeling: Ensure the hazardous waste container is accurately and clearly labeled with its contents, including the name "this compound" and appropriate hazard warnings.
-
Storage: Keep the sealed waste container in a cool, well-ventilated, and designated secondary containment area while awaiting pickup[2].
-
Professional Disposal: The final disposal of the waste must be conducted through an approved waste disposal plant or a licensed hazardous waste management company[1]. Always follow your institution’s specific procedures for hazardous waste pickup and disposal.
-
Regulatory Compliance: All disposal activities must comply with prevailing local, state, and federal regulations[3][4]. It is crucial to avoid releasing the substance into the environment, drains, or water courses[1][2].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ripk1-IN-13
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), similar RIPK1 inhibitors are classified with the following hazards. It is prudent to handle Ripk1-IN-13 with the assumption of similar potential hazards.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
|
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves.[3] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1][2] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if aerosols are generated.[1][2] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Recommended storage for the powder is typically at -20°C for long-term stability.
-
If in solvent, store at -80°C.
Emergency Procedures
In the event of an exposure or spill, follow these first-aid and containment measures immediately.
| Incident | First-Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3] |
| Ingestion | If swallowed, wash out the mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1] |
| Spill | For small spills of the solid, carefully sweep up and place in a sealed container for disposal. For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal. Decontaminate the area with a suitable solvent like alcohol.[1] Avoid generating dust. Ensure adequate ventilation. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


